molecular formula C20H38O6Zn B8203318 Zinc cyclohexanebutyrate dihydrate

Zinc cyclohexanebutyrate dihydrate

Cat. No.: B8203318
M. Wt: 439.9 g/mol
InChI Key: GJGOEGDBGIUFRH-UHFFFAOYSA-L
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Description

Zinc cyclohexanebutyrate dihydrate is a useful research compound. Its molecular formula is C20H38O6Zn and its molecular weight is 439.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

zinc;4-cyclohexylbutanoate;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H18O2.2H2O.Zn/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;;;/h2*9H,1-8H2,(H,11,12);2*1H2;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGOEGDBGIUFRH-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].O.O.[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O6Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38582-18-2
Record name Cyclohexanebutanoic acid, zinc salt (2:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Zinc cyclohexylbutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.089
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Advanced Structural Analysis of Zinc-Based Organometallics: From Reagent Aggregation to Therapeutic Frameworks

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure of Zinc-Based Organometallic Compounds Content Type: Advanced Technical Guide Audience: Researchers, Structural Biologists, and Drug Development Scientists

Introduction: The Structural Duality of Zinc

In the context of pharmaceutical research, zinc-based organometallic compounds occupy a unique structural duality. On one hand, transient organozinc reagents (e.g.,


, Organozinc halides) are defined by their labile coordination geometries  and dynamic aggregation states—characteristics that dictate their reactivity in C-C bond-forming reactions like the Negishi coupling or Reformatsky reaction. On the other hand, Zinc-based Metal-Organic Frameworks (MOFs), such as ZIF-8, rely on rigid, permanent porosity  and tetrahedral coordination fidelity to serve as next-generation drug delivery vehicles.

This guide synthesizes the crystallographic behavior of these two distinct classes, providing actionable insights into their isolation, characterization, and application.

The Nature of the Zn-C Bond and Coordination Geometry[1][2][3]

Zinc (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) lacks ligand field stabilization energy (LFSE), meaning its coordination geometry is governed primarily by steric hindrance  and electrostatic forces  rather than orbital directionality.[1]
Linear vs. Tetrahedral Architectures
  • Diorganozinc (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  In the gas phase and non-coordinating solvents, simple dialkylzincs like dimethylzinc (
    
    
    
    ) and diethylzinc (
    
    
    ) adopt a linear, monomeric structure (
    
    
    hybridization).
    • Crystallographic Insight: In the solid state, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       crystallizes in a tetragonal body-centered unit cell (
      
      
      
      ).[2][3] While the C-Zn-C angle remains nearly linear (~176°), weak intermolecular forces lead to a packed structure distinct from the purely monomeric gas phase.[4]
  • Organozinc Halides (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  The introduction of an electronegative halide induces aggregation. The Lewis acidic Zn center seeks electron density, often forming dimers  or cubane tetramers  via bridging halides, resulting in distorted tetrahedral geometries (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    
    ).

Structural Dynamics of Organozinc Reagents[2][3][7][8][9]

The reactivity of organozinc reagents is inextricably linked to the Schlenk Equilibrium , a dynamic exchange that complicates structural determination.

The Schlenk Equilibrium

In solution (typically ethers like THF or Et₂O), organozinc halides exist in a flux:



  • Structural Consequence: Crystallization from these solutions often yields solvated adducts.[4] For example, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     frequently crystallizes as a halogen-bridged dimer 
    
    
    
    .
  • The Reformatsky Reagent: Historically elusive, the crystal structure of the Reformatsky reagent (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) was eventually solved as a cyclic eight-membered dimer  in the solid state. The zinc atoms are tetrahedrally coordinated, bridged by the enolate oxygen and the bromine, forming a "tub" or "chair" conformation depending on the steric bulk of the ester group.
    
Visualization: Aggregation Pathways

The following diagram illustrates the structural evolution from monomeric species to stable aggregates, critical for understanding reagent stability during synthesis.

Schlenk_Equilibrium cluster_0 The Schlenk Equilibrium cluster_1 Solid-State Aggregates RZnX Heteroleptic RZnX (Transient Monomer) R2Zn Homoleptic R2Zn (Linear Monomer) RZnX->R2Zn Disproportionation ZnX2 Zinc Salt ZnX2 (Lattice/Solvate) RZnX->ZnX2 Dimer Halogen-Bridged Dimer [RZn(μ-X)(THF)]2 (Distorted Tetrahedral) RZnX->Dimer Crystallization (in THF) Cubane Tetrameric Cubane [RZn(OR')]4 (Stable Cluster) R2Zn->Cubane + Alkoxide/Oxygen source

Figure 1: Structural evolution of organozinc species.[4] The equilibrium shifts based on solvent polarity, driving the formation of distinct crystalline aggregates (Dimers/Cubanes) observed in X-ray diffraction.

Zinc-Based Frameworks (MOFs) in Drug Delivery[5][11][12][13]

While organozinc reagents are tools for synthesis, Zeolitic Imidazolate Frameworks (ZIFs) represent the pinnacle of zinc structural engineering for therapeutic application.[4] ZIF-8 is the archetype, constructed from Zn ions bridged by 2-methylimidazole (2-mIM).[4][5][6]

Crystallographic Topology: The Sodalite Cage
  • Unit Cell: Cubic, Space Group ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .
    
  • Coordination: Each ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     is tetrahedrally coordinated to four nitrogen atoms from the imidazolate linkers (
    
    
    
    ).
  • Biomimicry: The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     bond angle (~145°) mimics the 
    
    
    
    angle in zeolites, imparting exceptional thermal and chemical stability compared to other MOFs.
pH-Responsive Structural Collapse

ZIF-8 is stable at physiological pH (7.[4]4) but structurally degrades in acidic environments (pH < 6.0), such as endosomes or tumor microenvironments.[4]

  • Mechanism: Protonation of the imidazole nitrogen breaks the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     coordination bond.
    
  • Data Summary:

ParameterZIF-8 CharacteristicTherapeutic Implication
Pore Aperture ~3.4 Å (flexible to ~11 Å)Encapsulation of small molecules (e.g., Doxorubicin).[4]
Cavity Diameter ~11.6 ÅHigh loading capacity for drug payloads.[4]
Stability Window pH 7 - 12Retains payload in blood circulation.[4]
Degradation Point pH 5 - 6Rapid release in tumor lysosomes.[4]
Visualization: ZIF-8 Activation Mechanism

ZIF8_Mechanism Zn_Center Zn2+ Center (Tetrahedral) ZIF_Structure Intact ZIF-8 Framework (Sodalite Topology) pH 7.4 (Blood) Zn_Center->ZIF_Structure Coordination Linker 2-Methylimidazole (Linker) Linker->ZIF_Structure Acidic_Env Acidic Microenvironment (Tumor/Endosome pH 5.5) ZIF_Structure->Acidic_Env Endocytosis Protonation Linker Protonation (Zn-N Bond Scission) Acidic_Env->Protonation H+ Influx Release Framework Disassembly & Drug Release Protonation->Release Collapse

Figure 2: The structural disassembly mechanism of ZIF-8.[4] Acid-triggered protonation of the imidazolate linker disrupts the tetrahedral Zn-N nodes, releasing the encapsulated payload.

Experimental Protocols: Structural Determination

Handling organozinc compounds for X-ray crystallography requires rigorous exclusion of air and moisture.[4] The following protocol ensures crystal integrity.

Protocol: Mounting Pyrophoric Organozinc Crystals

Objective: Mount highly reactive crystals (e.g.,


 derivatives) for Low-Temperature X-ray Diffraction.
  • Preparation:

    • Pre-dry all microsocope slides and cover slips in an oven (120°C) for 2 hours.

    • Use a heavy, inert immersion oil (e.g., Paratone-N or Fomblin Y).[4]

    • Cooling: Ensure the diffractometer cryostream is active and stable at 100 K before attempting to mount.

  • Harvesting (The "Oil Drop" Method):

    • Step 1: Under a positive pressure of Argon (Schlenk line), extract a small aliquot of the mother liquor containing crystals using a wide-bore pipette.

    • Step 2: Rapidly dispense the aliquot into a drop of immersion oil on a microscope slide.[4] The oil coats the crystals, protecting them from transient air exposure.[4]

    • Step 3:Critical: Do not cut crystals if possible; mechanical stress can induce twinning or decomposition in these soft lattices.[4]

  • Mounting:

    • Select a single crystal using a nylon loop (MiTeGen loops recommended for lower background).[4]

    • Transfer immediately to the goniometer head in the cold stream.[4] The oil will freeze instantly, locking the crystal in a random orientation and preventing oxidation.

  • Data Collection Strategy:

    • Use Mo-Kα radiation (0.71073 Å) for better penetration and reduced absorption compared to Cu-Kα, as Zinc has a significant absorption coefficient (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ).
      
    • Collect a complete sphere of data (redundancy > 4) to accurately model the anomalous dispersion of Zinc, which aids in absolute structure determination if the complex is chiral.

References

  • Frankland, E. (1849).[4] On the isolation of the organic radicals.[4] Journal of the Chemical Society, 2, 263. Link

  • Diedrich, F., & Stang, P. J. (Eds.).[4] (1998).[4] Metal-catalyzed Cross-coupling Reactions. Wiley-VCH.[4] (Foundational text on Negishi coupling and organozinc reagents).

  • Park, K. S., et al. (2006).[4] Exceptional chemical and thermal stability of zeolitic imidazolate frameworks.[4][6][7] Proceedings of the National Academy of Sciences, 103(27), 10186-10191. Link[4]

  • Dekker, J., et al. (1984).[4] The nature of the Reformatsky reagent. Crystal structure of (BrZnCH2COO-t-Bu[4] · THF)2. Organometallics, 3(9), 1403–1407.[4] Link[4]

  • Sun, C. Y., et al. (2020).[4] ZIF-8 as a versatile platform for drug delivery.[4][5][6][8][9] Coordination Chemistry Reviews, 420, 213408.[4] (Review on ZIF-8 structural applications).

  • Clegg, W. (2011).[4] The Solid-State Structures of Dimethylzinc and Diethylzinc. Angewandte Chemie International Edition, 50(50), 11889-11891.[4] Link[4]

Sources

Synthesis and Characterization of Zinc Cyclohexanebutyrate Dihydrate: A Technical Guide for Nanomaterial Precursors and Analytical Standards

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Zinc cyclohexanebutyrate dihydrate (


) is a highly specialized organometallic compound that serves two critical functions in modern chemical sciences: it acts as a highly reliable Standard Reference Material (SRM) for trace metal quantification in non-polar matrices[1], and it functions as a sterically hindered precursor for the bottom-up synthesis of ultra-small, monodisperse zinc oxide (ZnO) nanoparticles[2].

Unlike simpler zinc carboxylates (e.g., zinc acetate), the bulky cyclohexane ring in the butyrate ligand provides unique steric stabilization. This guide explores the synthesis, characterization, and application of this compound, emphasizing the causality behind specific solvent interactions, ligand dynamics, and analytical validation protocols.

Physicochemical Profiling

Understanding the baseline properties of this compound is critical for predicting its behavior in both organic matrices and polar aprotic solvents.

PropertyValue / Description
CAS Number 38582-18-2[3]
Molecular Formula

[3]
Molecular Weight 439.90 g/mol (Dihydrate); 403.87 g/mol (Anhydrous)[3]
Appearance White to off-white powder[3]
Melting Point 77–80 °C[3]
Zinc Content (Theoretical) ~14.8% (Dihydrate); 16.66 ± 0.05% (Anhydrous)[1]
Solubility Soluble in DMSO, DMF, Xylene (with co-solvents); Insoluble in water[2],[1]

Precursor Synthesis Rationale

The synthesis of analytical-grade this compound must strictly avoid halide or sulfate contamination. Trace spectator ions (like


 or 

) can act as uncontrolled nucleation sites during downstream nanoparticle synthesis or interfere with polarographic analytical measurements[1].

Methodology: The compound is typically synthesized via the direct acid-base reaction between high-purity zinc oxide (


) or zinc hydroxide (

) and cyclohexanebutyric acid in a controlled aqueous-organic biphasic system.
  • Causality in Design: Utilizing a metal oxide/hydroxide rather than a metal halide prevents the generation of inorganic salt byproducts. The reaction is driven to completion by the continuous removal of water or by phase separation, yielding the dihydrate form upon crystallization.

Nanomaterial Synthesis: Spontaneous Hydrolysis to ZnO

This compound is a superior precursor for synthesizing monodisperse ZnO nanoparticles (2–3 nm) via spontaneous hydrolysis at room temperature[2].

Protocol: Room-Temperature Hydrolysis in DMSO
  • Precursor Dissolution: Dissolve

    
     of this compound in 
    
    
    
    of anhydrous dimethyl sulfoxide (DMSO) to achieve a
    
    
    concentration[4].
  • Hydrolysis Initiation: Under vigorous magnetic stirring, inject

    
     of 
    
    
    
    in aqueous solution[4].
  • Colloidal Stabilization: Allow the reaction to proceed at room temperature. The solution will remain optically clear but will exhibit a strong UV absorption band characteristic of quantum-confined ZnO[2].

Mechanistic Causality
  • Solvent Selection (DMSO vs. DMF): DMSO is a polar basic aprotic solvent. Its inherent basicity and strong interaction with trace water facilitate a controlled, slow hydrolysis of the zinc carboxylate. Unlike DMF, where ZnO colloids tend to precipitate and adhere to glass walls, DMSO stabilizes the nanoparticles, preventing flocculation for months[2].

  • Steric Capping: The cyclohexanebutyrate ligand is significantly bulkier than acetate. As the ZnO nanocrystal nucleates, the cyclohexanebutyrate ions dynamically bind to the surface. The large steric profile of the cyclohexane ring prevents particle agglomeration, arresting growth at ~2.12 nm (rock salt and wurtzite coexistence)[2].

ZnO_Synthesis A Zinc Cyclohexanebutyrate Dihydrate B Dissolution in DMSO (Polar Aprotic Solvent) A->B Room Temp C Spontaneous Hydrolysis (Zn2+ + OH-) B->C Trace H2O D Nucleation of ZnO Nanocrystals C->D Aggregation Control E Steric Stabilization (Cyclohexanebutyrate Capping) D->E Ligand Binding F Monodisperse ZnO Nanoparticles (2-3 nm) E->F Stable Colloid

Reaction pathway for the synthesis of monodisperse ZnO nanoparticles via spontaneous hydrolysis.

Analytical Standard Preparation: Trace Metal Profiling

The National Institute of Standards and Technology (NIST) utilizes zinc cyclohexanebutyrate (SRM 1073b) as a primary standard for determining zinc concentrations in petroleum products and lubricating oils[1].

Protocol: Preparation of a 500 ppm Zinc Oil Standard
  • Desiccation: Transfer ~0.3 g of the compound to a small beaker and dry over fresh phosphorus pentoxide (

    
    ) in a desiccator for 6 hours[1].
    
  • Gravimetric Measurement: Accurately weigh

    
     of the dried anhydrous salt (equivalent to exactly 
    
    
    
    of Zn) into a 200-mL flask[1].
  • Solubilization: Add

    
     of xylene and 
    
    
    
    of 2-ethylhexanoic acid. Heat gently on a hot plate with swirling until a completely clear solution forms (do not char)[1].
  • Matrix Integration: Add

    
     of the target lubricating oil to the hot solution. Mix gently[1].
    
  • Final Dilution: Cool to room temperature and add enough lubricating oil to bring the total mass to exactly

    
    . Homogenize to yield a 500 ppm Zn standard[1].
    
Mechanistic Causality
  • Why Dry Over

    
    ?  The dihydrate form contains variable surface moisture. Drying removes the two equivalents of hydration water, ensuring the mass strictly correlates to the certified 16.66% zinc content of the anhydrous form[1].
    
  • Why 2-Ethylhexanoic Acid and Xylene? Zinc cyclohexanebutyrate is not spontaneously miscible in high-viscosity aliphatic oils. Xylene acts as a penetrative aromatic solvent, while 2-ethylhexanoic acid acts as a lipophilic solubilizer, preventing the zinc salt from precipitating when introduced to the bulk oil matrix[1].

NIST_Workflow Step1 Dry Precursor (Over P2O5, 6 hr) Step2 Weigh 0.300 g (Eqv. 50 mg Zn) Step1->Step2 Step3 Dissolve in Xylene & 2-Ethylhexanoic Acid Step2->Step3 Step4 Heat Gently (Clear Solution) Step3->Step4 Step5 Add Lubricating Oil (80-90 mL) Step4->Step5 Step6 Homogenize to 100 g (500 ppm Zn Standard) Step5->Step6

Workflow for preparing a 500 ppm zinc standard in lubricating oil from zinc cyclohexanebutyrate.

Characterization & Validation Matrix

To ensure the self-validating nature of these protocols, specific analytical techniques must be employed to verify both the precursor integrity and the downstream products.

TargetAnalytical TechniqueExpected Observation / Validation Metric
ZnO Nanoparticles UV-Vis SpectroscopySharp absorption peak blue-shifted to ~278–360 nm, confirming quantum confinement without red-shifting over 2 months (indicating stability)[2].
ZnO Nanoparticles HR-TEM & DLSAverage crystallite size of 2.12 nm (SD = 0.76). Coexistence of rock salt and wurtzite structures[2].
Zn Oil Standard Polarography / ICP-OESRecovery of zinc at exactly 16.66 ± 0.05% relative to the anhydrous precursor mass[1].
Precursor Purity Spectrographic AnalysisMetallic impurities (e.g., Si) < 0.03%; other metals < 0.01% to prevent standard deviation[1].

References

  • Perales, A., et al. "Novel Synthesis Pathway of ZnO Nanoparticles from the Spontaneous Hydrolysis of Zinc Carboxylate Salts." The Journal of Physical Chemistry B, ACS Publications, 2003.[Link]

  • National Institute of Standards and Technology (NIST). "Certificate of Analysis: Standard Reference Material 1073b Zinc Cyclohexanebutyrate." U.S. Department of Commerce.[Link]

  • American Elements. "this compound Product Specifications." AE Organometallics™.[Link]

  • Dékány, I., et al. "Synthesis of ZnO Nanoparticles on a Clay Mineral Surface in Dimethyl Sulfoxide Medium." Langmuir, ACS Publications, 2004.[Link]

Sources

Zinc Cyclohexanebutyrate Dihydrate: A Comprehensive Guide to Solubility and Solvation Mechanics in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Zinc cyclohexanebutyrate dihydrate (CAS 38582-18-2) is a specialized organometallic compound widely utilized across analytical chemistry and materials science. Recognized formally as NIST Standard Reference Material (SRM) 1073b, it is the gold standard for the calibration and determination of zinc concentrations in petroleum products and lubricating oils[1]. Beyond its critical role in metrology, its unique solubility profile makes it an essential precursor in the sol-gel synthesis of zinc oxide (ZnO) nanoparticles[2]. This whitepaper provides an in-depth mechanistic analysis of its solvation behavior across various solvent classes and details field-proven protocols for its application.

Physicochemical Causality of Solvation

To predict and manipulate the solubility of this compound, one must first analyze its structural dichotomy. The molecular formula is


, with a molecular weight of 439.99  g/mol [3].

As an application scientist, I emphasize that its solubility is governed by the following factors:

  • Steric Shielding & Lipophilicity: The central zinc(II) ion is coordinated by two carboxylate groups tethered to bulky, highly lipophilic cyclohexane rings via aliphatic butyrate chains. This massive hydrophobic surface area sterically shields the polar zinc-carboxylate core.

  • Lattice Energy: The dihydrate form exhibits a relatively low melting point (77-80 °C)[3], indicating that intermolecular forces within the crystal lattice are predominantly weak van der Waals interactions rather than rigid ionic networks.

Because of this architecture, the thermodynamic cost of creating a hydration shell around the hydrophobic bulk is too high, rendering the compound completely insoluble in water[4]. Conversely, non-polar solvents readily overcome the lattice energy through favorable dispersion forces, allowing the complex to dissolve intact.

Solubility Matrix in Common Lab Solvents

The choice of solvent fundamentally alters the chemical state of the zinc complex:

  • Aqueous & Highly Polar Protic Solvents (Water, Methanol): Insoluble. The high dielectric constant of water cannot compensate for the extreme hydrophobicity of the

    
     alicyclic ligands[3].
    
  • Non-Polar & Aromatic Solvents (Toluene, Xylene, Chloroform, Lubricating Oils): Highly Soluble. Solvation is driven by lipophilic interactions. The intact organometallic complex disperses uniformly, which is why it is perfectly compatible with lubricating base oils for creating stable, homogeneous calibration standards[1]. It is also highly soluble in halogenated solvents like chloroform and is utilized as a catalyst in organic synthesis (e.g., carbamate production)[5].

  • Polar Aprotic Solvents (DMSO, DMF): Soluble but Reactive. Solvents like dimethyl sulfoxide (DMSO) and N,N'-dimethylformamide (DMF) possess strong Lewis base characteristics. They coordinate directly with the

    
     center, displacing the cyclohexanebutyrate ligands[6]. This controlled dissociation is the fundamental mechanism exploited when synthesizing colloidal ZnO nanocrystals; the displaced cyclohexanebutyrate acts as an effective capping agent, preventing nanoparticle agglomeration[2].
    
Quantitative Solubility & Solvent Compatibility
Solvent ClassExample SolventsDielectric Constant (ε)Solubility ProfileMechanistic Action
Aqueous / Protic Water, Methanol80.1, 32.7InsolubleHigh lattice hydrophobicity prevents hydration[4].
Non-Polar / Aromatic Toluene, Xylene, Base Oils2.4, 2.6Highly SolubleDispersion forces stabilize the intact organometallic complex[1].
Polar Aprotic DMSO, DMF46.7, 36.7Soluble (Reactive)Lewis base coordination displaces butyrate ligands[6].
Halogenated Chloroform, Dichloromethane4.8, 8.9SolubleFavorable dipole-induced dipole interactions[5].

Experimental Protocols

Protocol A: Preparation of a 50 ppm Zinc Analytical Standard in Lubricating Oil

This protocol ensures a self-validating, moisture-free standard for atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) analysis, adhering to NIST methodologies[1].

  • Desiccation: Transfer approximately 0.3 g of this compound to a small beaker. Dry over fresh phosphorus pentoxide (

    
    ) in a vacuum desiccator for a minimum of 6 hours to remove the dihydrate water and any adsorbed moisture[1].
    
  • Weighing: Rapidly and accurately weigh 0.300 g of the dried salt (equivalent to exactly 50 mg of elemental zinc) into a 200-mL Erlenmeyer flask.

  • Initial Solvation: Add 5 mL of a non-polar carrier solvent (e.g., xylene) and 5 mL of a solubilizing agent (such as 2-ethylhexanoic acid) to facilitate rapid dissolution. Heat gently on a hot plate at 80 °C while stirring magnetically until the solution is completely clear.

  • Dilution: Transfer the concentrate quantitatively to a 1-liter volumetric flask using the target lubricating base oil. Dilute to the mark with the base oil and homogenize. This yields a highly stable 50 ppm Zn standard[1].

Protocol B: Sol-Gel Synthesis of Colloidal ZnO Nanoparticles

This workflow leverages the unique ligand-displacement behavior of the compound in polar aprotic media to yield highly concentrated, blue-emitting ZnO nanocrystals[2].

  • Precursor Dissolution: Dissolve 2.0 mmol of this compound in 50 mL of anhydrous DMSO under vigorous stirring at room temperature[6].

  • Alkaline Hydrolysis: Slowly add a stoichiometric amount of a base (e.g., tetramethylammonium hydroxide) dissolved in ethanol dropwise to the mixture[2].

  • Nucleation & Capping: Heat the solution to 60 °C for 2 hours. The DMSO facilitates the dissociation of the zinc complex, while the liberated cyclohexanebutyrate ligands dynamically cap the nucleating ZnO particles, restricting their growth to the 2-5 nm range[6].

  • Isolation: Precipitate the nanoparticles by adding a non-solvent (e.g., ethyl acetate), centrifuge at 10,000 rpm, and redisperse in fresh DMSO or chloroform for optical characterization[7].

Mechanistic Workflow

The following diagram illustrates the divergent solvation pathways of zinc cyclohexanebutyrate based on solvent polarity.

Solvation_Pathways ZnCHB Zinc Cyclohexanebutyrate Dihydrate (Solid) NonPolar Non-Polar Solvents (Toluene, Xylene, Oils) ZnCHB->NonPolar Low Dielectric Polar Polar Aprotic Solvents (DMSO, DMF) ZnCHB->Polar High Dielectric Intact Intact Solvated Complex (Van der Waals Stabilization) NonPolar->Intact Retains Structure Dissociation Ligand Dissociation & Solvent Coordination Polar->Dissociation Solvation of Zn2+ ZnO ZnO Nanoparticles (via Hydrolysis/Heat) Dissociation->ZnO Sol-Gel Process

Fig 1: Solvation pathways of zinc cyclohexanebutyrate in non-polar vs. polar aprotic solvents.

Conclusion

The solubility of this compound is not merely a static physical property; it is a tunable parameter that dictates its scientific application. In non-polar environments, its structural integrity is preserved, making it an unparalleled, stable analytical standard for the petroleum industry. Conversely, in polar aprotic environments, its controlled dissociation makes it a superior, self-capping precursor for the synthesis of advanced nanomaterials.

References

  • [3] this compound | AMERICAN ELEMENTS ®. American Elements. URL: [Link]

  • [1] Certificate of Analysis: Standard Reference Material 1073b. National Institute of Standards and Technology (NIST). URL: [Link]

  • [2] Highly concentrated zinc oxide nanocrystals sol with strong blue emission. ResearchGate. URL: [Link]

  • [7] ZnO Nanoparticles: Growth, Properties, and Applications. SMU Scholar. URL: [Link]

  • [5] US6133473A - Synthesis of carbamate compounds. Google Patents. URL:

  • [6] The Journal of Physical Chemistry B Vol. 107 No. 46. ACS Publications. URL: [Link]

Sources

Thermal Decomposition Behavior of Hydrated Zinc Salts: Mechanisms, Kinetics, and Protocol Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydrated zinc salts—specifically zinc acetate dihydrate, zinc nitrate hexahydrate, and zinc sulfate heptahydrate—are foundational precursors in the synthesis of high-purity zinc oxide (ZnO) nanoparticles, thin films, and therapeutic zinc complexes. However, treating their thermal decomposition as a simple, linear mass-loss event is a critical analytical error. The decomposition pathways are highly sensitive to atmospheric humidity, heating rates, and thermodynamic intermediate stability.

This whitepaper provides an in-depth technical analysis of the mechanistic causality behind the thermal decomposition of these salts. Furthermore, it establishes self-validating experimental protocols designed to eliminate analytical blind spots, ensuring reproducible material synthesis.

Mechanistic Causality in Precursor Decomposition

Understanding the exact chemical pathway of a precursor is non-negotiable for controlling the morphology and purity of the final ZnO product. The thermal behavior of zinc salts is dictated by the complex interplay between dehydration kinetics and the volatility of the resulting anhydrous intermediates.

Zinc Acetate Dihydrate (ZAD): The Role of Atmospheric Humidity

Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) undergoes an initial dehydration step below 110°C to form anhydrous zinc acetate 1. However, the subsequent decomposition mechanism is entirely dictated by the atmospheric environment:

  • Dry Atmosphere (N₂ or Dry Air): In the absence of moisture, the anhydrous salt exhibits significant sublimation around 180°C and melts near 245°C. High-temperature decomposition to ZnO only occurs above 250°C, releasing acetone and carbon dioxide as primary byproducts 2. This sublimation leads to poor precursor yield and inconsistent film thickness in deposition applications.

  • Humid Atmosphere: Introducing controlled water vapor fundamentally alters the reaction thermodynamics. Water acts as a reactant, driving direct hydrolysis and decomposition at temperatures as low as 120°C to 220°C 2. This bypasses the sublimation phase entirely, favoring the direct, low-temperature crystallization of ZnO and releasing acetic acid instead of acetone.

Zinc Nitrate Hexahydrate (ZNH): Complex Intermediate Pathways

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) is highly deliquescent, meaning it absorbs ambient moisture until it dissolves into a solution 3. Unlike the relatively clean decomposition of organic acetates, the thermal breakdown of ZNH is a highly complex, multi-pathway process. The nitrate fraction can decompose directly to form nitrogen oxides (NO, NO₂) or proceed via various hydroxide intermediates that lead to the formation of nitric acid [[4]](). The generation of these strong acidic intermediates is a known cause of increased surface roughness when ZNH is used as a precursor for spray pyrolysis of thin films 4.

Zinc Sulfate Heptahydrate (ZSH): Metastable Hydrate Isolation

The dehydration of zinc sulfate heptahydrate (ZnSO₄·7H₂O) is a strictly stepwise stoichiometric process: 7H₂O → 6H₂O → 4H₂O → 1H₂O → 0H₂O 5. The causality of experimental failure when studying ZSH often lies in the heating rate. Standard microscopic Thermogravimetric Analysis (TGA) uses small sample masses (5-10 mg) and continuous heating, which drives the dehydration too rapidly to capture the narrow thermodynamic stability windows of the 6H₂O and 4H₂O intermediates. Isolating these phases requires macroscopic dehydration control [[5]]().

Quantitative Data Summary

The following table synthesizes the thermal decomposition profiles of the primary hydrated zinc salts, serving as a baseline for experimental design.

Table 1: Comparative Thermal Decomposition Profiles of Hydrated Zinc Salts

PrecursorInitial DehydrationKey Intermediate PhasesFinal Decomposition TempMajor Evolved Gases
Zinc Acetate Dihydrate (Dry) < 110°CAnhydrous Zn(CH₃COO)₂> 250°CH₂O, Acetone, CO₂
Zinc Acetate Dihydrate (Humid) < 110°CDirect conversion to ZnO< 300°C (often ~220°C)H₂O, Acetic Acid
Zinc Nitrate Hexahydrate ~ 100°CHydroxide species, Nitric Acid~ 350°CH₂O, NO, NO₂
Zinc Sulfate Heptahydrate < 200°C6H₂O, 4H₂O, 1H₂O, Anhydrous> 600°CH₂O, SO₂, SO₃

Visualizing the Decomposition Logic

ZAD_Pathway ZAD Zinc Acetate Dihydrate Zn(CH3COO)2·2H2O Dehydrated Anhydrous Zinc Acetate Zn(CH3COO)2 ZAD->Dehydrated < 110°C - 2H2O Dry_Sub Sublimation (~180°C) Melting (~245°C) Dehydrated->Dry_Sub Dry Atmosphere (N2/Air) Humid_Decomp Hydrolysis & Direct Decomp (120°C - 220°C) Dehydrated->Humid_Decomp Humid Atmosphere (+ H2O vapor) Dry_Decomp High-Temp Decomposition (>250°C) Dry_Sub->Dry_Decomp ZnO Crystalline ZnO Dry_Decomp->ZnO - Acetone, CO2 Humid_Decomp->ZnO - Acetic Acid

Decomposition pathway of zinc acetate dihydrate in dry vs. humid conditions.

Self-Validating Experimental Protocols

A rigorous scientific protocol must be self-validating. Relying solely on TGA mass-loss curves creates an analytical blind spot—mass loss indicates a reaction occurred, but it does not confirm what reacted or what was formed. The following workflows integrate cross-validation techniques.

Protocol 1: Humidity-Controlled TGA-MS for Zinc Acetate Dihydrate

Objective: To distinguish between precursor sublimation and true decomposition by correlating mass loss with real-time evolved gas identification [[2]]().

Causality & Validation: We couple TGA with Mass Spectrometry (MS). If the TGA shows mass loss at 180°C and the MS detects intact zinc acetate vapor, we have validated sublimation. If the MS detects m/z 44 (CO₂) and m/z 58 (acetone), we have validated dry decomposition. If we introduce humidity and detect m/z 60 (acetic acid) at 150°C, we have validated the low-temperature hydrolysis pathway.

Methodology:

  • Sample Preparation: Accurately weigh 5–10 mg of Zn(CH₃COO)₂·2H₂O into a platinum crucible. Causality: Platinum is chosen over alumina to prevent potential catalytic interference with evolved organic gases.

  • Atmosphere Control: Purge the TGA chamber with a carrier gas (N₂). To test humid conditions, route the N₂ carrier gas through a temperature-controlled water bubbler to maintain a consistent relative humidity (e.g., 50% RH) before it enters the furnace.

  • Thermal Profiling: Heat the sample from 25°C to 500°C at a strict rate of 10°C/min. Causality: Faster heating rates cause thermal lag, blurring closely spaced dehydration events; slower rates diminish the MS signal-to-noise ratio.

  • Inline MS Analysis: Transfer the evolved gases via a heated capillary line (maintained at 200°C to prevent condensation) directly into the MS. Continuously monitor m/z 18 (H₂O), 44 (CO₂), 58 (Acetone), and 60 (Acetic Acid).

  • Ex-situ XRD Validation: In a parallel run, interrupt the heating at 220°C, rapidly cool the sample, and perform Powder X-Ray Diffraction (PXRD) to confirm the crystalline phase of the solid residue (ZnO vs. unreacted precursor) 1.

Protocol 2: Macroscopic Dehydration Control for Zinc Sulfate Heptahydrate

Objective: To isolate and structurally characterize the metastable intermediate hydrates (e.g., ZnSO₄·4H₂O) which are bypassed during standard microscopic TGA 5.

Causality & Validation: By scaling up from milligrams to grams (macroscopic TGA), the increased thermal mass and diffusion gradients artificially slow down the dehydration kinetics. This allows the researcher to physically interrupt the process at specific weight-loss milestones. The self-validation occurs when the theoretical macroscopic mass loss perfectly aligns with the simulated PXRD pattern of the target intermediate.

Methodology:

  • Sample Preparation: Weigh 2.0–3.0 grams of fresh ZnSO₄·7H₂O into a large-area glass petri dish to ensure a thin, uniform layer.

  • Isothermal Dehydration: Place the sample in a macroscopic TGA or a precision moisture analyzer set to a constant isothermal temperature of 70°C. Causality: 70°C is the experimentally determined thermodynamic sweet spot where the 4H₂O phase becomes the dominant product before further dehydration to the 1H₂O phase occurs.

  • Gravimetric Interruption: Continuously monitor the mass. Interrupt the process exactly when the mass loss reaches 18.8% (the theoretical mass loss corresponding to the loss of 3 moles of water).

  • Immediate Structural Validation: Immediately transfer the isolated powder to an X-ray diffractometer. Compare the resulting diffraction pattern against the simulated crystallographic data for ZnSO₄·4H₂O to validate the successful isolation of the intermediate 5.

Workflow Visualization

Experimental_Workflow Start Sample Prep: 5-10 mg Hydrated Zinc Salt TGA_DSC Simultaneous TGA-DSC (Mass Loss & Heat Flow) Start->TGA_DSC Controlled Atmosphere Split Evolved Gas & Solid Residue Analysis TGA_DSC->Split MS Mass Spectrometry (MS) Real-time Gas ID Split->MS Volatiles (H2O, CO2, NO2) XRD Ex-situ XRD Phase Identification Split->XRD Interrupted Heating Solid Intermediates Validate Cross-Validation Mechanism Confirmed MS->Validate Gas Profile XRD->Validate Crystal Structure

Workflow for self-validating thermal decomposition analysis via TGA-DSC-MS-XRD.

References

  • BenchChem Technical Support Team.
  • BenchChem Technical Support Team.
  • BenchChem Technical Support Team.
  • MDPI.
  • ACS Publications. "Influence of the Precursors and Chemical Composition of the Solution on the Properties of ZnO Thin Films Grown by Spray Pyrolysis." The Journal of Physical Chemistry C.

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An In-depth Technical Guide to the Health and Safety of Zinc Cyclohexanebutyrate Dihydrate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Zinc Cyclohexanebutyrate Dihydrate

This compound (CAS No. 38582-18-2) is an organometallic compound that serves as a valuable reagent and precursor in various industrial and pharmaceutical applications.[1][2][3] Its molecular formula is C20H34O4Zn·2H2O.[3][4] Given its utility in fields that necessitate stringent safety standards, a thorough understanding of its health and safety profile is paramount for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the known health and safety data for this compound. In instances where specific data for this compound is not available, this guide will refer to the general toxicological profile of zinc and its compounds and outline a framework for toxicological assessment based on internationally recognized protocols.

Hazard Identification and Classification

According to available Safety Data Sheets (SDS), Zinc cyclohexanebutyrate is not classified as a hazardous substance under the US OSHA Hazard Communication Standard 2024 (29 CFR 1910.1200). However, it is crucial to note that the toxicological properties of this compound have not been fully investigated. Therefore, it should be handled with the care and precaution accorded to all laboratory chemicals.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

PropertyValueSource
Appearance White to off-white or yellow powder[4]
Molecular Formula C20H34O4Zn·2H2O[3][4]
Molecular Weight 439.91 g/mol (403.87 g/mol anhydrous)[2][4]
CAS Number 38582-18-2[2][3]
Melting Point 77-80 °C[4]
Solubility Insoluble in water[1]

A Framework for Toxicological Assessment

Given the limited specific toxicological data for this compound, a robust framework for its assessment is essential. The following subsections detail standardized experimental protocols from the Organisation for Economic Co-operation and Development (OECD) that provide a self-validating system for evaluating the safety of chemical substances.

Acute Oral Toxicity

Acute oral toxicity testing provides information on the potential adverse effects of a single oral dose of a substance. The OECD provides several guidelines for this purpose, including TG 420 (Fixed Dose Procedure), TG 423 (Acute Toxic Class Method), and TG 425 (Up-and-Down Procedure). These methods are designed to classify a substance's toxicity and estimate its LD50 (the dose lethal to 50% of the test population) while minimizing animal use.

Experimental Protocol: OECD TG 420 - Fixed Dose Procedure

  • Principle: This method involves administering the test substance at one of four fixed dose levels (5, 50, 300, or 2000 mg/kg) to a group of animals of a single sex (typically female). The outcome is the identification of a dose that causes evident toxicity but not mortality.

  • Procedure:

    • A single animal is dosed at the selected starting dose.

    • If the animal shows signs of toxicity, four more animals are dosed at the same level.

    • If the initial animal does not show toxicity, the dose is increased to the next fixed level for another single animal.

    • Observations are made for at least 14 days, noting any changes in skin, fur, eyes, mucous membranes, and behavior.

  • Causality: This stepwise approach allows for the determination of a non-lethal toxic dose, which is crucial for classification and labeling without necessitating the death of a large number of animals.

Dermal and Eye Irritation

Assessing the potential for a substance to cause skin and eye irritation is a critical component of its safety profile.

Experimental Protocol: OECD TG 439 - In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method

  • Principle: This in vitro method utilizes a reconstructed human epidermis model that mimics the properties of human skin. It assesses skin irritation by measuring the viability of the skin model cells after exposure to the test substance.

  • Procedure:

    • The test substance is applied to the surface of the RhE model.

    • After a specified exposure time, the substance is removed, and the tissue is incubated.

    • Cell viability is then determined using a metabolic assay (e.g., MTT assay).

  • Interpretation: A reduction in cell viability below a certain threshold (typically ≤ 50%) indicates that the substance is an irritant. This method provides a reliable, animal-free alternative for assessing skin irritation potential.

Experimental Protocol: OECD TG 405 - Acute Eye Irritation/Corrosion

  • Principle: This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion when applied to the eye of an animal (typically a rabbit). A weight-of-evidence analysis of existing data and in vitro tests are strongly recommended before conducting this in vivo test to minimize animal use.

  • Procedure:

    • A single dose of the test substance is applied to one eye of the animal, with the other eye serving as a control.

    • The eyes are examined at specific intervals for signs of conjunctival redness, swelling, and corneal and iridial lesions.

  • Causality: The severity and reversibility of the observed effects determine the classification of the substance as an irritant or corrosive.

Mutagenicity

Mutagenicity testing is performed to assess the potential of a substance to cause genetic mutations.

Experimental Protocol: OECD TG 471 - Bacterial Reverse Mutation Test (Ames Test)

  • Principle: The Ames test uses specific strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) that require a specific amino acid for growth due to a mutation. The test assesses whether the chemical can cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.

  • Procedure:

    • The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix, which simulates mammalian metabolism).

    • The number of revertant colonies is counted.

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

Tiered Approach to Toxicological Assessment

A logical, tiered approach to toxicological testing ensures that the most relevant data is generated efficiently and ethically.

G cluster_0 Tier 1: In Silico & In Vitro Assessment cluster_1 Tier 2: Further In Vitro & Ex Vivo Assessment cluster_2 Tier 3: In Vivo Assessment (if required) A QSAR & Read-Across B Ames Test (OECD 471) Mutagenicity A->B Initial Screening C RhE Skin Irritation (OECD 439) B->C D In Vitro Mammalian Cell Micronucleus Test (OECD 487) C->D If Mutagenicity Concerns E Bovine Corneal Opacity and Permeability (BCOP) Test (OECD 437) Eye Irritation C->E If Dermal Irritation F Acute Oral Toxicity (OECD 420/423/425) D->F If Genotoxicity Confirmed G Acute Eye Irritation (OECD 405) E->G If In Vitro Positive or Inconclusive

Caption: A tiered workflow for toxicological assessment.

Toxicological Profile of Zinc and its Compounds

In the absence of specific toxicological data for this compound, it is prudent to consider the known effects of zinc and its compounds. Zinc is an essential trace element, but excessive exposure can lead to adverse health effects.

  • Acute Toxicity: Inhalation of zinc fumes can cause metal fume fever, characterized by flu-like symptoms. Ingestion of high doses of zinc salts can lead to gastrointestinal distress, including nausea, vomiting, and abdominal pain.

  • Chronic Toxicity: Chronic high intake of zinc can interfere with copper absorption, leading to copper deficiency and associated anemia and neutropenia.

  • Dermal and Eye Irritation: Some zinc compounds can cause skin and eye irritation upon direct contact.

  • Carcinogenicity: There is no evidence to suggest that zinc is carcinogenic in humans.

Protocols for Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize exposure and ensure safety.

  • Engineering Controls: Work with this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dust is generated, a NIOSH-approved respirator may be necessary.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

  • Storage:

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.

    • Store away from incompatible materials such as strong oxidizing agents.

First-Aid and Emergency Response Procedures

In the event of exposure or a spill, the following procedures should be followed:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill Response:

    • Small Spills: Wear appropriate PPE, sweep up the material, and place it in a suitable container for disposal. Avoid generating dust.

    • Large Spills: Evacuate the area and contact emergency services.

References

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Ottokemi. (n.d.). Zinc cyclohexanebutyrate, dihydrate. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of Zinc Cyclohexanebutyrate Dihydrate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of zinc cyclohexanebutyrate dihydrate ([C₆H₁₁(CH₂)₃CO₂]₂Zn·2H₂O). The synthesis is based on the reaction of cyclohexanebutyric acid with a zinc salt in an aqueous ethanol medium. This application note is intended for researchers, scientists, and professionals in drug development and materials science who require a reliable method for producing this organometallic compound. The protocol includes details on the reaction setup, purification, and characterization of the final product.

Introduction

Zinc carboxylates are a class of organometallic compounds with diverse applications, ranging from catalysts in chemical synthesis to components in pharmaceutical formulations.[1] this compound, in particular, is a compound of interest due to its potential applications in various fields, including materials science and as a precursor for the synthesis of other zinc-containing materials. The synthesis of metal carboxylates, such as zinc carboxylates, is a fundamental process in coordination chemistry, typically involving the reaction of a carboxylic acid with a metal oxide, hydroxide, or salt.[2][3] This protocol outlines a reproducible method for the synthesis of this compound, a compound with the chemical formula C₂₀H₃₈O₆Zn and a molecular weight of approximately 439.99 g/mol .[1][4]

Reaction Scheme

The synthesis proceeds via a double displacement reaction between two equivalents of cyclohexanebutyric acid and one equivalent of a zinc salt, such as zinc acetate dihydrate, in a suitable solvent system. The general reaction is as follows:

2 C₆H₁₁(CH₂)₃COOH + Zn(CH₃COO)₂·2H₂O → [C₆H₁₁(CH₂)₃CO₂]₂Zn·2H₂O + 2 CH₃COOH

Materials and Equipment

Reagents
ReagentFormulaMolecular Weight ( g/mol )PuritySupplier
Cyclohexanebutyric acidC₁₀H₁₈O₂170.25≥99%MilliporeSigma[5]
Zinc Acetate DihydrateZn(CH₃COO)₂·2H₂O219.51ACS Reagent Grade
EthanolC₂H₅OH46.0795% or Absolute
Deionized WaterH₂O18.02
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar

  • Glass funnel

  • Filter paper (Whatman No. 1 or equivalent)

  • Beakers

  • Spatula

  • Drying oven or vacuum desiccator

  • Analytical balance

  • pH indicator strips or a pH meter

Experimental Protocol

Synthesis of this compound
  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 8.51 g (0.05 mol) of cyclohexanebutyric acid in 100 mL of 95% ethanol.[5] Stir the mixture at room temperature until the acid is completely dissolved.

  • Addition of Zinc Salt: To the stirred solution, add 5.49 g (0.025 mol) of zinc acetate dihydrate. The molar ratio of cyclohexanebutyric acid to zinc acetate should be 2:1.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 80-85 °C) using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours. The formation of a white precipitate should be observed as the reaction progresses.

  • Cooling and Precipitation: After the reflux period, turn off the heat and allow the reaction mixture to cool slowly to room temperature. Further cooling in an ice bath for about 1 hour can enhance the precipitation of the product.

  • Isolation of the Product: Collect the white precipitate by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the collected solid with two 25 mL portions of cold deionized water to remove any unreacted starting materials and byproducts, such as acetic acid. Subsequently, wash the product with a small amount of cold ethanol to facilitate drying.

  • Drying: Dry the purified white powder in a drying oven at 50-60 °C for several hours or in a vacuum desiccator at room temperature until a constant weight is achieved. The expected appearance of the final product is a white powder.[6]

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification A Dissolve Cyclohexanebutyric Acid in Ethanol B Add Zinc Acetate Dihydrate A->B 2:1 Molar Ratio C Reflux at 80-85°C for 4-6 hours B->C D Cool to Room Temperature & Ice Bath C->D E Vacuum Filtration D->E F Wash with Cold Water and Ethanol E->F G Dry the Product F->G H Final Product: Zinc Cyclohexanebutyrate Dihydrate G->H

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed by several analytical techniques.

Physical Properties
PropertyExpected Value
Appearance White powder[6]
Melting Point 77-80 °C[1][6]
Solubility Insoluble in water[1]
Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show the disappearance of the broad O-H stretch from the carboxylic acid group of the starting material (around 3000 cm⁻¹) and the appearance of characteristic asymmetric and symmetric COO⁻ stretching bands for the carboxylate salt. These bands are typically observed in the regions of 1570-1590 cm⁻¹ and 1400-1450 cm⁻¹, respectively.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the presence of the cyclohexanebutyrate ligand. The spectra should be consistent with the structure of the cyclohexanebutyrate moiety.[8][9]

Elemental Analysis

Elemental analysis can be performed to determine the weight percentages of carbon, hydrogen, and zinc in the final product. The experimentally determined values should be in close agreement with the calculated theoretical values for the dihydrate form (C₂₀H₃₈O₆Zn).

Safety Precautions

  • Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

  • The synthesis should be performed in a well-ventilated fume hood.

  • Ethanol is flammable; therefore, heating should be done using a heating mantle and not an open flame.

Conclusion

The protocol described in this application note provides a reliable and straightforward method for the synthesis of this compound. The procedure is based on established principles of coordination chemistry and utilizes readily available reagents and equipment. The characterization techniques outlined will ensure the identity and purity of the synthesized compound, making it suitable for further research and development applications.

References

  • Characterization of Zinc Carboxylates in an Oil Paint Test Panel. PMC. [Link]

  • Characterization of Zinc Carboxylates in an Oil Paint Test Panel. PubMed. [Link]

  • An infrared spectroscopic study of the nature of zinc carboxylates in oil paintings. RSC Publishing. [Link]

  • Characterization and reaction kinetics of zinc carboxylates (soaps) relevant to oil paint degradation. University of Delaware. [Link]

  • Multi-technique structural analysis of zinc carboxylates (soaps). RSC Publishing. [Link]

  • This compound. AMERICAN ELEMENTS. [Link]

  • ZINC;dihydrate | H4O2Zn+2. PubChem. [Link]

  • Zinc cyclohexanebutyrate, dihydrate. Otto Chemie Pvt. Ltd.[Link]

  • Preparation of ZnO Nanoparticles with High Dispersibility Based on Oriented Attachment (OA) Process. PMC. [Link]

  • Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis. PMC. [Link]

  • Cyclohexanebutanoic acid | C10H18O2. PubChem. [Link]

  • Zinc cyclohexanebutyrate, AAS. Smart Science Co., Ltd.[Link]

  • Method of producing zinc acetate dihydrate.
  • Process for the preparation of nano zinc oxide particles.
  • Method of production of zinc oxalate dihydrate.

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Unlocking Potential: Zinc Cyclohexanebutyrate Dihydrate as a Versatile Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Untapped Potential of a Novel Zinc Carboxylate Catalyst

In the landscape of modern organic synthesis, the pursuit of efficient, selective, and sustainable catalysts is a paramount objective. Zinc-based catalysts have emerged as a compelling class of reagents, owing to their low toxicity, cost-effectiveness, and versatile reactivity.[1] As a divalent cation with a filled d-shell, Zinc(II) primarily functions as a Lewis acid, activating a wide array of organic substrates without engaging in redox side reactions.[2][3][4] While common zinc salts like zinc acetate and zinc oxide have been extensively studied, the catalytic potential of more structurally nuanced zinc carboxylates, such as Zinc Cyclohexanebutyrate Dihydrate, remains a fertile ground for discovery.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in exploring the applications of this compound. Although direct literature on its catalytic use is sparse, this document provides a robust framework based on the well-established reactivity of analogous zinc carboxylates. The protocols and mechanistic insights presented herein are intended to serve as a validated starting point for pioneering research into this promising catalyst.

Physicochemical Properties and Synthesis

This compound, with the chemical formula Zn(C₁₀H₁₇O₂)₂·2H₂O, is an organometallic compound that presents as a white powder.[5][6] Its structure, featuring a zinc center coordinated to two cyclohexanebutyrate ligands and two water molecules, suggests a moderate Lewis acidity, which is the cornerstone of its catalytic potential. The bulky cyclohexyl group may also impart unique solubility and steric properties compared to simpler zinc carboxylates.

A plausible laboratory-scale synthesis of this compound can be adapted from standard methods for preparing zinc carboxylates.[7]

Protocol: Synthesis of this compound

Materials:

  • Cyclohexanebutyric acid

  • Zinc acetate dihydrate

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve cyclohexanebutyric acid (2.0 eq.) in ethanol in a round-bottom flask.

  • In a separate beaker, dissolve zinc acetate dihydrate (1.0 eq.) in deionized water.

  • Slowly add the aqueous solution of zinc acetate to the ethanolic solution of cyclohexanebutyric acid with vigorous stirring.

  • A white precipitate of this compound should form.

  • Continue stirring the mixture at room temperature for 2-4 hours to ensure complete reaction.

  • Collect the precipitate by vacuum filtration and wash with deionized water followed by a small amount of cold ethanol.

  • Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Characterization: The identity and purity of the synthesized catalyst can be confirmed by techniques such as FTIR, NMR, and elemental analysis. The thermal stability can be assessed using thermogravimetric analysis (TGA).[8]

Application Note I: Esterification and Transesterification Reactions

Zinc carboxylates are effective catalysts for esterification and transesterification reactions, which are fundamental transformations in organic synthesis.[9][10] They are particularly valuable in the synthesis of specialty chemicals, polymers, and pharmaceuticals. The Lewis acidic zinc center activates the carbonyl group of the carboxylic acid or ester, facilitating nucleophilic attack by the alcohol.

Proposed Mechanism: Zinc-Catalyzed Esterification

The catalytic cycle for zinc-catalyzed esterification is believed to proceed through the coordination of the carboxylic acid to the zinc center, increasing the electrophilicity of the carbonyl carbon. This is followed by nucleophilic attack from the alcohol and subsequent elimination of water to yield the ester product.

Esterification_Mechanism cluster_0 Catalytic Cycle Catalyst Zn(OOCR)₂ Activated_Complex [Zn(OOCR)(OOCR')]⁺ [R''OH] Catalyst->Activated_Complex + R'COOH + R''OH Acid R'COOH Acid->Activated_Complex Alcohol R''OH Alcohol->Activated_Complex Intermediate Tetrahedral Intermediate Activated_Complex->Intermediate Nucleophilic Attack Ester R'COOR'' Intermediate->Ester - H₂O - Catalyst Water H₂O

Caption: Proposed mechanism for zinc-catalyzed esterification.

Protocol: this compound Catalyzed Esterification of a Fatty Acid

This protocol is adapted from procedures using other zinc carboxylates for the esterification of fatty acids.[10][11]

Materials:

  • Fatty acid (e.g., Lauric acid)

  • Alcohol (e.g., 1-Octanol)

  • This compound

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the fatty acid (1.0 eq.), the alcohol (1.2 eq.), and this compound (1-5 mol%).

  • Add toluene as the solvent to facilitate azeotropic removal of water.

  • Heat the reaction mixture to reflux and monitor the progress by observing the collection of water in the Dean-Stark trap.

  • Continue the reaction until no more water is collected or until TLC/GC analysis indicates completion.

  • Cool the reaction mixture to room temperature.

  • The catalyst can potentially be recovered by filtration if it is insoluble in the reaction mixture upon cooling.[9]

  • Wash the organic phase with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by vacuum distillation or column chromatography.

ParameterRecommended Starting Conditions
Catalyst Loading 1-5 mol%
Substrate Ratio 1:1.2 (Acid:Alcohol)
Solvent Toluene
Temperature Reflux
Reaction Time 4-24 hours

Application Note II: Aldol Condensation Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic chemistry. Zinc-based catalysts, particularly those with carefully designed ligand spheres, have shown promise in catalyzing direct asymmetric aldol reactions.[12][13] The Lewis acidic zinc center can activate the aldehyde carbonyl group, while the carboxylate ligand can act as a Brønsted base to facilitate enolate formation.

Proposed Mechanism: Zinc-Catalyzed Aldol Reaction

In a zinc-catalyzed aldol reaction, the zinc ion coordinates to the carbonyl oxygen of the aldehyde, enhancing its electrophilicity. Simultaneously, a carboxylate ligand may deprotonate the α-carbon of a ketone, generating a zinc enolate. This enolate then attacks the activated aldehyde, forming the aldol adduct.

Aldol_Mechanism cluster_1 Catalytic Cycle Catalyst Zn(OOCR)₂ Activated_Aldehyde Activated Aldehyde [R'CHO-Zn] Catalyst->Activated_Aldehyde + R'CHO Enolate Zinc Enolate [Zn-Enolate] Catalyst->Enolate + Ketone - RCOOH Aldehyde R'CHO Ketone R''COCH₃ Aldol_Adduct β-Hydroxy Ketone Activated_Aldehyde->Aldol_Adduct Nucleophilic Attack by Enolate Enolate->Aldol_Adduct Aldol_Adduct->Catalyst + H₂O - Product

Caption: Simplified mechanism for a zinc-catalyzed aldol reaction.

Protocol: Exploratory Aldol Reaction Using this compound

This protocol is a starting point for investigating the catalytic activity of this compound in aldol reactions, based on general procedures for zinc-catalyzed condensations.[14][15]

Materials:

  • Aldehyde (e.g., Benzaldehyde)

  • Ketone (e.g., Acetone)

  • This compound

  • Solvent (e.g., THF, Ethanol, or aqueous Ethanol)[14]

Procedure:

  • In a dried reaction vessel, dissolve the aldehyde (1.0 eq.) in the chosen solvent.

  • Add the ketone (2.0-5.0 eq.), which can also serve as the solvent in some cases.

  • Add this compound (5-10 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting β-hydroxy ketone by column chromatography.

ParameterRecommended Starting Conditions
Catalyst Loading 5-10 mol%
Substrate Ratio 1:2 to 1:5 (Aldehyde:Ketone)
Solvent THF, Ethanol, or Acetone
Temperature Room Temperature to 60 °C
Reaction Time 12-48 hours

Further Potential Applications

Based on the broader literature of zinc catalysis, this compound could also be explored for other important transformations:

  • Ring-Opening Polymerization (ROP): Zinc catalysts are widely used for the ROP of cyclic esters like lactide and caprolactone to produce biodegradable polymers.[16][17] The bulky nature of the cyclohexanebutyrate ligand might influence the stereoselectivity of the polymerization.

  • CO₂ Fixation: Zinc complexes can catalyze the reaction of carbon dioxide with epoxides to form cyclic carbonates, a valuable class of compounds.[18]

  • Glycolysis of PET: As an extension of its transesterification activity, this catalyst could be investigated for the chemical recycling of polyethylene terephthalate (PET).[19][20]

Conclusion and Future Outlook

This compound stands as an under-explored catalyst with significant potential in organic synthesis. Its structural features suggest it could offer unique advantages in terms of solubility, steric influence, and catalytic activity. The protocols and mechanistic discussions provided in this guide, derived from the established chemistry of analogous zinc compounds, offer a solid foundation for researchers to begin investigating its utility. Future work should focus on a thorough evaluation of its performance in the outlined reactions, including catalyst loading optimization, substrate scope, and potential for asymmetric catalysis with chiral variants. The exploration of this and other novel zinc carboxylates will undoubtedly contribute to the development of more sustainable and efficient synthetic methodologies.

References

  • Zhang, Q., Yuan, H.-Y., Fukaya, N., Yasuda, H., & Choi, J.-C. (2017). A Simple Zinc Catalyst for Carbamate Synthesis Directly from CO2. ChemSusChem, 10(7), 1501–1508. [Link]

  • Evaluation of the catalytic activity of Zn-MOF-74 for the alcoholysis of cyclohexene oxide. (2023). RSC Advances, 13(40), 28189-28197. [Link]

  • Yao, Y., et al. (2024). Sustainable plastic bottle recycling: employing zinc-deposited SBA-15 as a catalyst for glycolysis of polyethylene terephthalate. AIMS Materials Science, 11(2), 435-451. [Link]

  • Gutu, O. S., et al. (2023). Zinc(II) Carboxylate Coordination Polymers with Versatile Applications. International Journal of Molecular Sciences, 24(3), 2328. [Link]

  • Esposito, R., et al. (2021).
  • Yalcin, S. (2013). Synthesis and Characterization of Zinc Carboxylates as Aqueous Corrosion Inhibitors for Mild Steel and 2024, 6061. Semantic Scholar. [Link]

  • Zinc Catalysis Applications In Organic Synthesis. (n.d.). [Link]

  • Zinc-oligoether carboxylate salts as electrolyte additives for aqueous Zn metal batteries. (2023). Research Square. [Link]

  • Hydrolytic depolymerisation of polyesters over heterogeneous ZnO catalyst. (2023). Green Chemistry, 25(17), 6825-6834. [Link]

  • Sustainable plastic bottle recycling: employing zinc-deposited SBA-15 as a catalyst for glycolysis of polyethylene terephthalate. (2024). AIMS Press. [Link]

  • Zinc Catalysis : Applications in Organic Synthesis. (n.d.). ResearchGate. [Link]

  • Zinc based catalysts. (n.d.). TIB Chemicals. [Link]

  • Strong and Tunable Zinc(II) Cationic Lewis acids: synthesis and use in selective Catalysis. (n.d.). ANR. [Link]

  • This compound. (n.d.). AMERICAN ELEMENTS. [Link]

  • Zhang, R., et al. (2015). Zinc(II)-catalyzed intermolecular hydrative aldol reactions of 2-en-1-ynamides with aldehydes and water to form branched aldol products regio- and stereoselectively. Angewandte Chemie International Edition, 54(12), 3812-3816. [Link]

  • Melchiorre, M., et al. (2021). Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification. ACS Sustainable Chemistry & Engineering, 9(18), 6001-6011. [Link]

  • Strategies for Tuning the Catalytic Activity of Zinc Complexes in the Solvent-Free Coupling Reaction of CO2 and Cyclohexene Oxid. (2020). AIR Unimi. [Link]

  • Cyclohexanebutanoic acid. (n.d.). PubChem. [Link]

  • Thermal decomposition of the intermediates formed during the synthesis of the ZnO-based TCO's films. (2014). ResearchGate. [Link]

  • Recent Advances in Zinc Complexes for Stereoselective Ring-Opening Polymerization and Copolymerization. (2025). MDPI. [Link]

  • state-of-the-art organic zinc catalyst d-5350, delivering a powerful catalytic effect even at low concentrations. (2025). BDMAEE. [Link]

  • Lewis Acid Catalysis. (2021). Chemistry LibreTexts. [Link]

  • Highly Isoselective Polymerization of rac‐Lactide by Zinc Complexes of Sequential Tetradentate {ONNN} Ligands. (2018). Angewandte Chemie International Edition, 57(30), 9523-9527. [Link]

  • Determining structure and Zn-specific Lewis acid-base descriptors for diorganozincs in non-coordinating solvents. (2023). Nature Communications, 14(1), 6061. [Link]

  • Copolymerization of CO2 and epoxides mediated by zinc organyls. (2012). Beilstein Journal of Organic Chemistry, 8, 1828-1833. [Link]

  • Zinc as Lewis Acid and Template. (2021). Chemistry LibreTexts. [Link]

  • Preparation and Characterization of Zinc(II)-Based Lewis/Brønsted Acidic Deep Eutectic Solvents. (2023). MDPI. [Link]

  • Zinc-Mediated Ring-Expansion and Chain-Extension Reactions of β-Keto Esters. (2005). The Journal of Organic Chemistry, 70(20), 8245-8247. [Link]

  • Thermal Stability of Zinc Compounds. (2018). Energy & Fuels, 32(10), 10359-10368. [Link]

  • Zinc Perchlorate Hexahydrate Catalyzed Mono and Bis-Transesterification of Malonic Esters. (2025). ResearchGate. [Link]

  • Advanced Insights into Catalytic and Structural Features of the Zinc‐Dependent Alcohol Dehydrogenase from Thauera aromatica. (2018). ChemBioChem, 19(21), 2278-2287. [Link]

  • Direct Asymmetric Aldol Reactions of Acetone Using Bimetallic Zinc Catalysts. (2001). Organic Letters, 3(16), 2497-2500. [Link]

  • Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification. (2021). ResearchGate. [Link]

  • Catalytic activity of a ζ-class zinc and cadmium containing carbonic anhydrase. Compared work mechanisms. (2014). Dalton Transactions, 43(1), 228-237. [Link]

  • Perfluoroaryl Zinc Catalysts Active in Cyclohexene Oxide Homopolymerization and Alternating Copolymerization with Carbon Dioxide. (2025). ResearchGate. [Link]

  • Aldol Reaction Catalyzed by an Interpenetrated Zinc Carboxylate Metal–Organic Framework Under Heterogeneous Base Free Conditions in Aqueous Ethanol. (2026). ResearchGate. [Link]

  • Predict the Product of an Aldol Condensation & Draw the Mechanism + Propose the Starting Material. (2025). YouTube. [Link]

  • Characterization of various zinc oxide catalysts and their activity in the dehydration-dehydrogenation of isobutanol. (2008). Journal of the Serbian Chemical Society, 73(6), 661-672. [Link]

  • Analyzing the Thermal Behavior and Phase Transitions of ZnSnO 3 Prepared via Chemical Precipitation. (2025). MDPI. [Link]

  • Tandem Hydroformylation‐Aldol Condensation Reaction Enabled by Zn‐MOF‐74. (2023). Chemistry – A European Journal, 29(38), e202300762. [Link]

  • Synthesis and Thermal Stability of Cubic ZnO in the Salt Nanocomposites. (2012). arXiv.org. [Link]

Sources

Application Notes and Protocols: Zinc Cyclohexanebutyrate Dihydrate for Advanced Thin Film Deposition

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Precursor for Zinc-Based Thin Films

Zinc-based thin films, particularly zinc oxide (ZnO), are at the forefront of materials science research due to their unique combination of properties, including a wide direct bandgap, high exciton binding energy, and piezoelectricity. These characteristics make them indispensable in a variety of applications, from transparent conductive oxides in solar cells and displays to sensing layers and components in biomedical devices. The selection of the precursor material is a critical determinant of the final film quality, influencing properties such as crystallinity, morphology, and electronic performance.

Zinc cyclohexanebutyrate dihydrate ([C₆H₁₁(CH₂)₃CO₂]₂Zn·2H₂O) is an organometallic compound that presents as a promising, yet underexplored, precursor for the deposition of high-purity zinc-based thin films.[1][2] Its molecular structure, featuring a bulky, carbon-rich cyclohexanebutyrate ligand, offers potential advantages in terms of volatility and decomposition characteristics, which are crucial for vapor-phase and solution-based deposition techniques. This document provides a comprehensive guide to the application of this compound in thin film deposition, with a focus on Chemical Vapor Deposition (CVD) and Sol-Gel methodologies. The protocols outlined herein are designed to be self-validating, with an emphasis on the causal relationships between experimental parameters and film properties.

Properties of this compound

A thorough understanding of the precursor's properties is fundamental to its successful application.

PropertyValueReference
Chemical Formula C₂₀H₃₈O₆Zn[1]
Molecular Weight 439.989 g/mol [1]
Appearance White powder[1]
Melting Point 77-80 °C[1][3]
Solubility in H₂O Insoluble[1]
CAS Number 38582-18-2[2][4]

The relatively low melting point of this compound suggests good volatility, a key requirement for CVD precursors. Its insolubility in water indicates that non-aqueous solvents will be necessary for sol-gel formulations. The thermal decomposition of this zinc carboxylate is expected to yield zinc oxide, with the organic ligands combusting to form volatile byproducts like CO₂, H₂O, and hydrocarbons. This clean decomposition pathway is essential for achieving high-purity ZnO films.

Application in Thin Film Deposition: Methodologies and Protocols

Metal-Organic Chemical Vapor Deposition (MOCVD)

MOCVD is a vapor-phase technique capable of producing high-quality, uniform thin films with precise thickness control.[5][6] The choice of a suitable metal-organic precursor is paramount for a successful MOCVD process.[7]

Rationale for Using this compound in MOCVD:

The molecular structure of this compound, with its volatile organic ligands, makes it a potentially excellent candidate for MOCVD. The bulky cyclohexanebutyrate groups can enhance the precursor's vapor pressure at lower temperatures, allowing for deposition within a more controlled temperature window. The thermal decomposition is anticipated to proceed cleanly, leading to the formation of ZnO and volatile organic byproducts.

Experimental Workflow for MOCVD of ZnO Thin Films:

MOCVD_Workflow cluster_precursor Precursor Handling cluster_deposition MOCVD Reactor cluster_post_deposition Post-Deposition Precursor Zinc Cyclohexanebutyrate Dihydrate Vaporizer Vaporizer Precursor->Vaporizer Load Precursor Reactor Reaction Chamber (Substrate Heating) Vaporizer->Reactor Vapor Transport (Carrier Gas) Exhaust Exhaust Reactor->Exhaust Byproducts Annealing Annealing Reactor->Annealing Deposited Film Characterization Film Characterization Annealing->Characterization Annealed Film

Caption: MOCVD workflow for ZnO thin film deposition.

Detailed Protocol for MOCVD:

  • Substrate Preparation:

    • Clean the desired substrate (e.g., silicon, quartz, or sapphire) ultrasonically in a sequence of acetone, isopropanol, and deionized water, each for 15 minutes.

    • Dry the substrate with a stream of high-purity nitrogen gas.

  • Precursor Handling and Vaporization:

    • Load this compound powder into a stainless-steel bubbler.

    • Heat the bubbler to a temperature range of 100-150 °C to ensure adequate vapor pressure. The optimal temperature should be determined experimentally.

    • Use a high-purity carrier gas, such as argon or nitrogen, to transport the precursor vapor into the reaction chamber. The flow rate of the carrier gas will influence the deposition rate.

  • Deposition Process:

    • Heat the substrate to the desired deposition temperature, typically in the range of 300-500 °C. The deposition temperature significantly affects the film's crystallinity and morphology.[8]

    • Introduce an oxidizing agent, such as high-purity oxygen or nitrous oxide, into the reaction chamber. The ratio of the zinc precursor to the oxidant is a critical parameter for controlling the stoichiometry of the ZnO film.

    • Maintain a constant pressure within the reaction chamber, typically in the range of 1-100 Torr.

  • Post-Deposition Annealing:

    • After deposition, the film can be annealed in an oxygen or air atmosphere at temperatures ranging from 400-800 °C to improve crystallinity and reduce defects.[9]

Key Deposition Parameters and Expected Outcomes:

ParameterRangeInfluence on Film Properties
Substrate Temperature300 - 500 °CAffects crystallinity, grain size, and surface morphology.
Precursor Temperature100 - 150 °CControls the precursor vapor pressure and deposition rate.
Carrier Gas Flow Rate10 - 100 sccmInfluences the precursor delivery rate and film uniformity.
Oxidant Flow Rate20 - 200 sccmDetermines the stoichiometry (Zn:O ratio) of the film.
Chamber Pressure1 - 100 TorrAffects the gas flow dynamics and reaction kinetics.
Sol-Gel Deposition

The sol-gel method is a versatile and cost-effective solution-based technique for depositing thin films.[10][11] It offers excellent control over the film's composition and microstructure.[12]

Rationale for Using this compound in Sol-Gel Deposition:

While insoluble in water, this compound can be dissolved in suitable organic solvents to form a stable sol. The organic ligands of the precursor can be hydrolyzed and condensed to form a zinc-oxo network, which upon thermal treatment, transforms into a ZnO thin film. The choice of solvent and stabilizing agent is crucial for preparing a stable and homogeneous sol.

Experimental Workflow for Sol-Gel Deposition of ZnO Thin Films:

SolGel_Workflow cluster_sol_prep Sol Preparation cluster_deposition Deposition cluster_post_deposition Post-Deposition Precursor Zinc Cyclohexanebutyrate Dihydrate Mixing Mixing & Aging Precursor->Mixing Solvent Solvent (e.g., Ethanol) Solvent->Mixing Stabilizer Stabilizer (e.g., MEA) Stabilizer->Mixing Coating Spin/Dip Coating Mixing->Coating Aged Sol Drying Pre-heating Coating->Drying Wet Film Annealing Post-heating Drying->Annealing Dried Film Characterization Film Characterization Annealing->Characterization Final Film

Caption: Sol-gel workflow for ZnO thin film deposition.

Detailed Protocol for Sol-Gel Deposition:

  • Sol Preparation:

    • Dissolve this compound in a suitable alcohol solvent, such as ethanol or 2-methoxyethanol, to a typical concentration of 0.1-0.5 M.

    • Add a stabilizing agent, such as monoethanolamine (MEA) or diethanolamine (DEA), to the solution. The molar ratio of the stabilizer to the zinc precursor is typically maintained at 1:1.[9] The stabilizer helps to prevent precipitation and promotes the formation of a clear, homogeneous sol.

    • Stir the solution at room temperature for at least 24 hours to ensure complete dissolution and aging of the sol.

  • Film Deposition:

    • Deposit the sol onto a cleaned substrate using either spin coating or dip coating.

      • Spin Coating: Dispense the sol onto the substrate and spin at a speed of 1000-4000 rpm for 30-60 seconds. The film thickness is controlled by the spinning speed and sol viscosity.[9]

      • Dip Coating: Immerse the substrate into the sol and withdraw it at a constant speed. The film thickness is determined by the withdrawal speed, sol viscosity, and solvent evaporation rate.

  • Thermal Treatment:

    • Pre-heating: After deposition, pre-heat the film on a hot plate at a temperature of 200-300 °C for 10-15 minutes to evaporate the solvent and organic residues.[10]

    • Repeat the deposition and pre-heating steps to achieve the desired film thickness.

    • Post-heating (Annealing): Finally, anneal the multi-layered film in a furnace at a temperature between 400-600 °C in an air or oxygen atmosphere for 1-2 hours. This step is crucial for the complete decomposition of organic components and the crystallization of the ZnO film.[13]

Key Sol-Gel Parameters and Expected Outcomes:

ParameterRangeInfluence on Film Properties
Sol Concentration0.1 - 0.5 MAffects film thickness and density.
Stabilizer Ratio0.8 - 1.2 (molar ratio to Zn)Influences sol stability and film morphology.
Spin/Dip Coating Speed1000-4000 rpm / 1-10 mm/sControls film thickness.
Pre-heating Temperature200 - 300 °CRemoves solvent and organic residues.
Annealing Temperature400 - 600 °CDetermines crystallinity, grain size, and optical properties.[14]

Characterization of Deposited Films

A comprehensive characterization of the deposited thin films is essential to validate the deposition protocols and to understand the structure-property relationships.

Recommended Characterization Techniques:

  • X-Ray Diffraction (XRD): To determine the crystal structure, phase purity, and crystallite size of the ZnO films.

  • Scanning Electron Microscopy (SEM): To investigate the surface morphology, grain size, and film thickness.

  • Atomic Force Microscopy (AFM): To quantify the surface roughness of the films.

  • UV-Vis Spectroscopy: To measure the optical transmittance and determine the optical bandgap of the ZnO films.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states of the film surface.

Conclusion

This compound holds significant promise as a novel precursor for the deposition of high-quality zinc-based thin films. Its favorable thermal properties and molecular structure make it suitable for both MOCVD and sol-gel techniques. The detailed protocols and workflows provided in this application note serve as a robust starting point for researchers and scientists to explore the full potential of this precursor in developing advanced materials for a wide range of applications, from electronics and optoelectronics to biomedical engineering. The key to successful film deposition lies in the precise control of the experimental parameters outlined herein, coupled with a thorough characterization of the resulting films.

References

  • Perkins, C. L., Lee, S.-H., Li, X., Asher, S. E., & Coutts, T. J. (2003). P-type ZnO films by metalorganic chemical vapor deposition. Journal of Applied Physics, 94(1), 344-349.
  • Saleh, R., et al. (2012). Synthesis Sol-Gel Derived Highly Transparent ZnO Thin Films for Optoelectronic Applications. Advances in Materials Physics and Chemistry, 2, 11-16.
  • Ilican, S., et al. (2008). ZnO films with preferred orientation along the (002) plane were fabricated by the sol–gel method using a spin-coating technique.
  • Blount, P. O. (2022). Synthesis of Doped and Undoped ZnO Nanostructures via Chemical Vapor Deposition for Applications in Dye-Sensitized Solar Cells.
  • Cai, Y., et al. (2003). Chemical vapor deposition-formed p-type ZnO thin films. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 21(4), 1013-1017.
  • Reyes-Gómez, J., et al. (2021). Study of deposition parameters and growth kinetics of ZnO deposited by aerosol assisted chemical vapor deposition. RSC Advances, 11(33), 20459-20467.
  • Flesariu, C., et al. (2011). Thermal decomposition of the intermediates formed during the synthesis of the ZnO-based TCO's films. Journal of Thermal Analysis and Calorimetry, 105(2), 649-656.
  • Pan, Z. W., et al. (2001). Nanobelts of semiconducting oxides. Science, 291(5510), 1947-1949.
  • Mocanu, M., et al. (2021). Synthesis of ZnO sol-gel thin-films CMOS-Compatible. RSC Advances, 11(39), 24209-24219.
  • Tumbare, E. A., et al. (2023). Sol-Gel Synthesis of ZnO:Li Thin Films: Impact of Annealing on Structural and Optical Properties.
  • Atanasov, V., et al. (2022). Deposition of Sol-Gel ZnO:Mg Films and Investigation of Their Structural and Optical Properties.
  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Liu, Y., et al. (2005). Thermal decomposition and crystallization process of ZnO:Al thin films via sol-gel route.
  • Pathak, T. K., et al. (2015).

Sources

Application Notes and Protocols for the Thermal Decomposition Analysis of Zinc Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thermal Analysis in Characterizing Zinc Compounds

Zinc compounds are integral to a multitude of applications, from active pharmaceutical ingredients (APIs) and catalysts to pigments and electronic materials. Their thermal stability and decomposition pathways are critical parameters that dictate their suitability, performance, and safety in these applications. Understanding how these materials behave upon heating is paramount for process optimization, quality control, and formulation development.

This comprehensive guide provides an in-depth exploration of the experimental setups and methodologies for the thermal decomposition analysis of various zinc compounds. As a senior application scientist, this document is structured to not only provide step-by-step protocols but also to elucidate the scientific rationale behind the experimental choices, ensuring a robust and reliable analysis. We will delve into the primary techniques of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA), offering insights into their principles, applications, and the interpretation of the data they generate.

Core Thermal Analysis Techniques: Principles and Experimental Causality

The thermal behavior of zinc compounds is primarily investigated using three key techniques:

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is invaluable for determining the thermal stability, decomposition temperatures, and stoichiometry of decomposition reactions.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures (e.g., melting, crystallization) and the enthalpy of these transitions, providing insights into the energetic changes during decomposition.

  • Differential Thermal Analysis (DTA): Similar to DSC, DTA measures the temperature difference between a sample and a reference. While generally less quantitative than DSC for enthalpy measurements, it is excellent for determining transition temperatures and is often performed simultaneously with TGA (TGA-DTA).[1][2][3][4][5][6]

The "Why" Behind Experimental Parameters:

The selection of experimental parameters is not arbitrary; it is a deliberate process to ensure accurate and reproducible data.

  • Heating Rate: A slower heating rate (e.g., 5-10 °C/min) generally provides better resolution of overlapping thermal events.[7] However, a faster heating rate may be employed to mimic certain industrial processes or to enhance the sensitivity of a particular transition. The choice of heating rate can influence the observed decomposition temperatures, with faster rates often shifting the decomposition to higher temperatures.

  • Atmosphere: The composition of the purge gas is critical. An inert atmosphere (e.g., nitrogen or argon) is used to study the intrinsic thermal stability and decomposition of the material without oxidation. A reactive atmosphere (e.g., air or oxygen) is employed to investigate oxidative decomposition and combustion processes.

  • Sample Mass and Preparation: A small, representative sample mass (typically 5-10 mg) is crucial to minimize thermal gradients within the sample and ensure uniform heating. For hydrated salts, careful handling is necessary to avoid premature dehydration before the analysis.[8] Grinding the sample to a uniform, fine powder can improve data reproducibility.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of Zinc Compounds

This protocol provides a generalized procedure for analyzing the thermal decomposition of zinc compounds using TGA.

1. Instrument Preparation and Calibration:

  • Ensure the TGA instrument is clean and the balance is tared.
  • Perform temperature and mass calibrations according to the manufacturer's specifications.

2. Sample Preparation:

  • Accurately weigh 5-10 mg of the zinc compound into a clean, appropriate crucible (e.g., alumina, platinum).
  • For hydrated salts, minimize exposure to ambient conditions to prevent changes in hydration state.[8]

3. Experimental Setup:

  • Place the crucible in the TGA furnace.
  • Select the desired atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions) and set the flow rate (typically 20-50 mL/min).
  • Program the temperature profile:
  • Equilibrate at a starting temperature (e.g., 30 °C) for 5-10 minutes.
  • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 1000 °C).

4. Data Acquisition and Analysis:

  • Initiate the experiment and record the mass change as a function of temperature.
  • Analyze the resulting TGA curve to identify the onset and peak temperatures of decomposition steps.
  • Calculate the percentage mass loss for each step and correlate it with the stoichiometry of the decomposition reaction.
Protocol 2: Differential Scanning Calorimetry (DSC) of Zinc Compounds

This protocol outlines the procedure for analyzing the thermal transitions of zinc compounds using DSC.

1. Instrument Preparation and Calibration:

  • Ensure the DSC cell is clean.
  • Perform temperature and enthalpy calibrations using certified reference materials (e.g., indium, zinc).

2. Sample Preparation:

  • Accurately weigh 2-5 mg of the zinc compound into a DSC pan.
  • Hermetically seal the pan to prevent the loss of volatile products during the experiment. For studies involving dehydration, a pinhole lid may be used.

3. Experimental Setup:

  • Place the sample pan and an empty reference pan in the DSC cell.
  • Select the desired atmosphere and flow rate.
  • Program the temperature profile, similar to the TGA protocol.

4. Data Acquisition and Analysis:

  • Initiate the experiment and record the heat flow as a function of temperature.
  • Analyze the DSC curve to identify endothermic (e.g., melting, decomposition) and exothermic (e.g., crystallization, oxidation) peaks.
  • Determine the onset temperature, peak temperature, and enthalpy of each transition.

Thermal Decomposition Pathways of Common Zinc Compounds

The thermal decomposition behavior of zinc compounds is highly dependent on the anion present. The final solid product is typically zinc oxide (ZnO).

Zinc Carbonate (ZnCO₃) and Basic Zinc Carbonate (e.g., Zn₅(CO₃)₂(OH)₆)
  • Decomposition: Anhydrous zinc carbonate decomposes in a single step to form zinc oxide and carbon dioxide.[9][10][11][12]

    • Reaction: ZnCO₃(s) → ZnO(s) + CO₂(g)

  • Basic Zinc Carbonate: The decomposition is more complex, involving the simultaneous loss of water and carbon dioxide. The decomposition generally occurs at a lower temperature than anhydrous zinc carbonate, often starting around 240-300°C.[1][7][13][14][15][16][17]

Zinc Nitrate (Zn(NO₃)₂)
  • Decomposition: Anhydrous zinc nitrate decomposes to zinc oxide, nitrogen dioxide, and oxygen.[9][18][19] Hydrated forms will first lose water molecules at lower temperatures. The decomposition of the nitrate itself often occurs in multiple steps, potentially involving the formation of basic zinc nitrate intermediates.[20][21][22]

    • Overall Reaction: 2Zn(NO₃)₂(s) → 2ZnO(s) + 4NO₂(g) + O₂(g)

Zinc Sulfate (ZnSO₄)
  • Decomposition: Zinc sulfate is significantly more thermally stable than the carbonate or nitrate. Its decomposition occurs at much higher temperatures, typically starting above 600-700°C. The decomposition proceeds through an intermediate, zinc oxysulfate (ZnO·2ZnSO₄), before finally yielding zinc oxide.[23][24][25]

    • Step 1: 3ZnSO₄(s) → ZnO·2ZnSO₄(s) + SO₃(g)

    • Step 2: ZnO·2ZnSO₄(s) → 3ZnO(s) + 2SO₃(g)

Zinc Hydroxide (Zn(OH)₂)
  • Decomposition: Zinc hydroxide decomposes in a single step to form zinc oxide and water.[9][26] The decomposition temperature can be influenced by factors such as particle size and crystallinity.[18][27]

    • Reaction: Zn(OH)₂(s) → ZnO(s) + H₂O(g)

Zinc Acetate (Zn(CH₃COO)₂)
  • Decomposition: The thermal decomposition of zinc acetate is complex and can be influenced by the presence of water. It typically decomposes to form zinc oxide, with the evolution of various gaseous products including acetic acid and acetone.[28]

Zinc Chloride (ZnCl₂)
  • Behavior: Anhydrous zinc chloride is relatively stable and melts at around 290°C. It can volatilize at higher temperatures. In the presence of moisture, it can form basic zinc chlorides which then decompose to zinc oxide and hydrogen chloride.[1]

Quantitative Data Summary

Zinc CompoundDecomposition Temperature Range (°C)Primary Solid ProductKey Gaseous ProductsNotes
Zinc Carbonate (ZnCO₃)250 - 400ZnOCO₂Single-step decomposition.
Basic Zinc Carbonate (Zn₅(CO₃)₂(OH)₆)240 - 350ZnOH₂O, CO₂Decomposition involves both dehydration and decarbonation.[1][7][13][15][16][17]
Zinc Nitrate (Zn(NO₃)₂)200 - 400ZnONO₂, O₂Decomposition can be multi-step, especially for hydrated forms.[9][18][19][20][29][21][22]
Zinc Sulfate (ZnSO₄)> 600ZnOSO₃Multi-step decomposition via zinc oxysulfate intermediate.[23][24][25]
Zinc Hydroxide (Zn(OH)₂)120 - 250ZnOH₂OSingle-step dehydration.[9][18][26][27]
Zinc Acetate (Zn(CH₃COO)₂)200 - 400ZnOAcetic acid, acetoneDecomposition pathway can be complex.[28]
Zinc Chloride (ZnCl₂)> 400 (volatilization)-ZnCl₂(g)Forms basic chlorides in the presence of moisture which then decompose.[1]

Advanced Techniques: Evolved Gas Analysis (EGA)

To gain a more comprehensive understanding of the decomposition process, TGA can be coupled with other analytical techniques for Evolved Gas Analysis (EGA).

  • TGA-Mass Spectrometry (TGA-MS): This technique identifies the gaseous products evolved during decomposition by their mass-to-charge ratio, allowing for the unambiguous identification of species like H₂O, CO₂, NO₂, and SO₂.

  • TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR): The evolved gases are passed through an infrared spectrometer, which identifies them based on their characteristic vibrational frequencies. This is particularly useful for identifying organic fragments from the decomposition of compounds like zinc acetate.

Visualization of Experimental Workflow and Decomposition Pathways

Experimental Workflow for Thermal Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis sample Zinc Compound Sample weigh Weigh 5-10 mg (TGA) 2-5 mg (DSC) sample->weigh crucible Place in appropriate crucible/pan weigh->crucible tga TGA Instrument crucible->tga Load Sample dsc DSC/DTA Instrument crucible->dsc Load Sample ega EGA (TGA-MS/FTIR) tga->ega Couple for EGA tga_curve TGA Curve (Mass vs. Temp) tga->tga_curve dsc_curve DSC/DTA Curve (Heat Flow vs. Temp) dsc->dsc_curve gas_analysis Evolved Gas Profile ega->gas_analysis interpretation Data Interpretation: - Decomposition Temps - Mass Loss % - Enthalpy - Reaction Stoichiometry tga_curve->interpretation dsc_curve->interpretation gas_analysis->interpretation

Caption: Generalized experimental workflow for the thermal analysis of zinc compounds.

Generalized Decomposition Pathway of Zinc Salts

decomposition_pathway start Zinc Salt Precursor (e.g., ZnCO₃, Zn(NO₃)₂, ZnSO₄) intermediate Intermediate(s) (e.g., Basic Salts, Oxysulfate) start->intermediate Heat (Δ) final Final Product (ZnO) start->final Heat (Δ) (Single-step decomposition) intermediate->final Further Heat (Δ) gaseous Gaseous Byproducts (CO₂, NO₂, O₂, SO₃, H₂O) intermediate->gaseous

Caption: Simplified representation of the thermal decomposition pathways for common zinc salts.

Conclusion

The thermal analysis of zinc compounds is a multifaceted and informative field of study. By employing techniques such as TGA, DSC, and DTA, and by carefully selecting experimental parameters, researchers can gain profound insights into the thermal stability, decomposition mechanisms, and energetic properties of these materials. The protocols and information presented in this guide serve as a robust foundation for conducting accurate and meaningful thermal decomposition analyses, ultimately contributing to the development of safer and more effective products across various industries.

References

  • Moezzi, A., McDonagh, A. M., & Cortie, M. B. (2016). On the formation of nanocrystalline active zinc oxide from zinc hydroxide carbonate. Materials Research Express, 3(7), 075001. [Link]

  • Quora. (2021, January 18). What happens when zinc hydroxide is heated?[Link]

  • Koga, N., & Kim, J. H. (2020). Physico-Geometrical Kinetics of the Thermal Decomposition of ε-Zinc Hydroxide with Different Particle Sizes and Shapes. The Journal of Physical Chemistry C, 124(47), 25964–25977. [Link]

  • Frost, R. L., & Wain, D. L. (2005). Zinc hydroxide sulphate and its transformation to crystalline zinc oxide. Journal of Materials Science, 40(12), 3125–3129. [Link]

  • Brainly.in. (2020, December 10). give equations for action of heat on zinc hydroxide. [Link]

  • Dunn, J. G., & Ilic, V. (2001). Characterization of Zinc Carbonate Basic as a Source of Zinc in a Rodent Study Investigating the Effects of Dietary Deficiency or Excess. Journal of Agricultural and Food Chemistry, 49(12), 5675–5682. [Link]

  • Ksiazek, M., & Parzelka, S. (2012). Derivatographic analysis of basic zinc carbonate. Archives of Metallurgy and Materials, 57(2), 489-493. [Link]

  • Breysse, M., & Claudel, B. (1980). Aspects of the thermal decomposition of ε-zinc hydroxide: a kinetic compensation effect. Journal of the Chemical Society, Dalton Transactions, (9), 1738-1741. [Link]

  • Slideshare. (n.d.). Differential Thermal Analysis(pdf). [Link]

  • Brown, M. E., & Gallagher, P. K. (Eds.). (2011). Handbook of Thermal Analysis and Calorimetry, Volume 5. Elsevier. [Link]

  • Brown, M. E. (Ed.). (2003). Handbook of Thermal Analysis and Calorimetry: Applications to Inorganic and Miscellaneous Materials. Elsevier. [Link]

  • Maneva, M., & Petrov, N. (1989). On the thermal decomposition of Zn(NO₃)₂·6H₂O and its deuterated analogue. Journal of Thermal Analysis, 35(4), 1137–1143. [Link]

  • Bhadeshia, H. K. D. H. (n.d.). Differential Thermal Analysis (DTA). University of Cambridge. [Link]

  • Tantawy, M. A., & Abdelzaher, M. A. (2015). TGA and DTA of (a) kaolin and (b) zinc carbonate basic. ResearchGate. [Link]

  • Unacademy. (n.d.). Differential thermal analysis (DTA) / Thermogravimetric analysis (TG). [Link]

  • ResearchGate. (n.d.). TGA/DSC thermograms of A zinc nitrate hexahydrate, B zinc layered hydroxide containing nitrate ion, ZLN and C zinc layered hydroxide containing phosphate ion, ZLP. [Link]

  • Mihaiu, S., et al. (2015). Thermal decomposition of the intermediates formed during the synthesis of the ZnO-based TCO's films. Revista de Chimie, 66(10), 1643-1648. [Link]

  • Liu, Q., et al. (2004). Study on Mechanism And Kinetics of Thermal Decomposition of Zinc Hydroxide Carbonate. Journal of Wuhan University of Technology-Mater. Sci. Ed., 19(3), 20-22. [Link]

  • AZoM. (2019, September 4). An Introduction to Differential Thermal Analysis (DTA). [Link]

  • Hu, C., et al. (2014). The study of thermal decomposition kinetics of zinc oxide formation from zinc oxalate dihydrate. Journal of Thermal Analysis and Calorimetry, 115(2), 1119–1125. [Link]

  • Brown, M. E. (Ed.). (1998). Handbook of Thermal Analysis and Calorimetry: From Macromolecules to Man. Elsevier. [Link]

  • Qualitest. (2024, December 16). Differential Thermal Analysis (DTA): Principles, Applications, and Insights. [Link]

  • Kanari, N., et al. (2004). Thermal decomposition of zinc carbonate hydroxide. ResearchGate. [Link]

  • Mier Buenhombre, J. L. (n.d.). Thermal analysis of inorganic materials. CORE. [Link]

  • Patnaik, P. (2002). Handbook of Inorganic Chemicals. McGraw-Hill.
  • RDiscovery. (2004, February 3). Thermal decomposition of basic zinc carbonate in nitrogen atmosphere. [Link]

  • Wang, L., et al. (2013). Thermal Stability of Zinc Compounds. Energy & Fuels, 27(8), 4349–4355. [Link]

  • Kato, Y., et al. (2020). Experimental Study of Hydration/Dehydration Behaviors of Metal Sulfates M₂(SO₄)₃ (M = Sc, Yb, Y, Dy, Al, Ga, Fe, In) in Search of New Low-Temperature Thermochemical Heat Storage Materials. ACS Omega, 5(23), 13736–13744. [Link]

  • Gontarz, Z., & Podsiadło, S. (1993). The thermal transformations in Zn(NO₃)₂-H₂O (1 : 6) system. Journal of Thermal Analysis, 40(3), 1183-1188. [Link]

  • Cunningham, J., et al. (1972). E.s.r. investigation of the thermal decomposition of zinc nitrate hexahydrate. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 68, 237-245. [Link]

  • Gao, S., et al. (2003). Preparation and Thermal Chemical Properties of Compounds of Zinc Nitrate with Valine. Chemical Papers, 57(4), 258-262. [Link]

  • Ksiazek, M., & Parzelka, S. (2012). Synthesis of ZnO Nanoparticles by Thermal Decomposition of Basic Zinc Carbonate. Archives of Foundry Engineering, 12(1), 89-92. [Link]

  • Navarro, R. C. S., et al. (2022). Thermodynamics and Kinetic Modeling of the ZnSO₄·H₂O Thermal Decomposition in the Presence of a Pd/Al₂O₃ Catalyst. Materials, 15(2), 587. [Link]

  • AMI Instruments. (n.d.). Thermogravimetric Analysis and Crystalline Hydrates. [Link]

  • Sabira, K., & Muraleedharan, K. (2020). Exploration of the thermal decomposition of zinc oxalate by experimental and computational methods. Journal of Thermal Analysis and Calorimetry, 139(3), 1315–1327. [Link]

  • Royal Society of Chemistry. (2015, July 7). Thermal Decomposition of Zinc Carbonate. [Video]. YouTube. [Link]

  • Bodden, J. A., & Pennington, W. T. (2012). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Journal of Chemical Education, 89(8), 1046–1048. [Link]

  • Yu, J., et al. (2017). Inorganic Salt Hydrate for Thermal Energy Storage. Energy & Environment, 1(1), 1-13. [Link]

Sources

Application Note: Zinc Cyclohexanebutyrate Dihydrate in the Synthesis of Zinc Oxide Nanoparticles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Zinc oxide (ZnO) nanoparticles are highly valued across optoelectronics, photocatalysis, and biomedical applications. While traditional synthesis methods often rely on standard precursors like zinc acetate or zinc nitrate, Zinc Cyclohexanebutyrate Dihydrate (ZCB) has emerged as a specialized metal-organic precursor that offers unprecedented control over nanoparticle size, morphology, and colloidal stability[1]. This application note provides a comprehensive guide to utilizing ZCB in the synthesis of ultra-small, monodisperse ZnO nanoparticles, detailing the mechanistic causality behind its efficacy and providing field-proven, self-validating experimental protocols.

Mechanistic Insights: The Superiority of Zinc Cyclohexanebutyrate

As a Senior Application Scientist, it is crucial to understand why a specific precursor is chosen over another. The advantages of ZCB over standard zinc salts are rooted in three mechanistic pillars:

Dynamic Capping and Steric Hindrance

In colloidal synthesis, preventing the agglomeration (Ostwald ripening) of nascent nanoparticles is the primary challenge. When ZCB is subjected to alkaline hydrolysis in a polar aprotic solvent like dimethyl sulfoxide (DMSO), the cyclohexanebutyrate anions are cleaved[1]. Unlike the short-chain acetate anion, the bulky, hydrophobic cyclohexanebutyrate tail acts as an exceptional dynamic capping agent[1]. This concatenated stabilizing action between the carboxylate ions and solvent molecules prevents flocculation, maintaining colloidal stability for over two months without any red shift in the UV-Vis absorption spectrum[1].

Structural Polymorphism

A fascinating consequence of using ZCB is its influence on the crystal lattice of the resulting ZnO nanoparticles. While zinc acetate typically yields the standard hexagonal wurtzite structure exclusively, the unique steric constraints and nucleation kinetics induced by ZCB lead to a coexistence of wurtzite and cubic rock salt structures[1].

Solvent-Precursor Dynamics

The choice of solvent is not arbitrary; it acts as an active participant in the reaction. In DMSO, the interaction between the solvent and trace amounts of water (DMSO–H₂O) tightly controls the basicity and the hydrolysis mechanism of the zinc carboxylate[1]. This controlled environment allows the spontaneous formation of ZnO nanoparticles at room temperature[1]. Furthermore, when synthesis is performed in the presence of layered silicates (e.g., montmorillonite or kaolinite), the clay minerals provide an interlamellar space that physically restricts nanocrystal growth to the 1–2 nm range[2].

Quantitative Data: Precursor Comparison

The following table summarizes the quantitative differences between ZCB and standard zinc acetate when used under identical spontaneous hydrolysis conditions in DMSO[1].

Precursor (2 × 10⁻⁴ M in DMSO)Average Crystallite Size (nm)Standard Deviation (nm)Crystal StructureColloidal StabilityCapping Efficiency
Zinc Cyclohexanebutyrate 2.12± 0.76Wurtzite + Rock Salt> 2 MonthsHigh (Bulky Tail)
Zinc Acetate 3.00± 0.50WurtziteModerateLow (Short Chain)

Experimental Protocols

The following methodologies are designed as self-validating systems. Strict adherence to the exact molar ratios and solvent conditions is required to replicate the documented nanoparticle dimensions.

Protocol A: Spontaneous Alkaline Hydrolysis in DMSO (Un-supported ZnO NPs)

This protocol yields highly stable, free-floating ZnO nanoparticles with an average diameter of ~2.12 nm.

  • Precursor Dissolution: Dissolve 0.0044 g of this compound in 49.9 mL of anhydrous DMSO to achieve a precise 0.2 mM (2 × 10⁻⁴ M) solution[3].

    • Causality: Maintaining a low precursor concentration is critical. Higher concentrations overwhelm the dynamic capping ability of the solvent-anion matrix, leading to rapid agglomeration and precipitation.

  • Hydrolysis Initiation: Under vigorous magnetic stirring at room temperature (approx. 23 °C), inject 0.1 mL of 0.1 M NaOH (aqueous)[3].

    • Causality: This establishes a strict 1:1 Zn²⁺:OH⁻ ratio[3]. Excess alkalinity must be avoided, as it can dissolve the nascent ZnO nuclei into soluble zincate complexes.

  • Maturation & Validation: Continue stirring. The formation of stable ZnO nanoparticles is self-validated by UV-Vis spectroscopy. Freshly prepared dispersions will show an absorption edge at 348 nm, which stabilizes at 361.4 nm after 7 days[3]. According to the Brus equation, this optical signature confirms the presence of highly stable, quantum-confined nanocrystals[3].

Protocol B: Clay-Supported Synthesis (Intercalation Method)

This protocol utilizes clay minerals to physically constrain nanoparticle growth, yielding 1–2 nm particles intercalated within silicate sheets.

  • Suspension & Intercalation: Suspend 0.1 g of sodium montmorillonite (or disaggregated kaolinite) in 50 mL of a 0.2 mM ZCB/DMSO solution[3]. Stir the mixture overnight[3].

    • Causality: The extended stirring period allows the Zn²⁺ precursor complexes to thoroughly diffuse into the interlamellar spaces of the clay before nucleation begins[2].

  • Alkaline Activation: Inject the appropriate volume of 0.1 M NaOH/H₂O to achieve a 1:1 Zn²⁺:OH⁻ ratio[3].

  • Isolation: Centrifuge the dispersion at 4000 rpm for 15 minutes[3]. Wash the resulting sediment five times with methanol to systematically remove residual DMSO[3].

  • Drying & Validation: Dry the pellet at 200 °C for 3 hours under vacuum[3]. Validation is achieved via X-ray diffraction (XRD), which will confirm the presence of an intercalated structure with nanoparticle sizes restricted to the 1–2 nm range[2].

Workflow Visualization

The following diagram illustrates the mechanistic pathway and logical relationships during the ZCB-mediated synthesis of ZnO nanoparticles.

G ZCB Zinc Cyclohexanebutyrate Dihydrate (ZCB) Dissolution Dissolution & Solvation (0.2 mM, Room Temp) ZCB->Dissolution Solvent Polar Aprotic Solvent (DMSO + Trace H2O) Solvent->Dissolution Hydrolysis Alkaline Hydrolysis (Inject NaOH, 1:1 Ratio) Dissolution->Hydrolysis Controlled Kinetics Nucleation ZnO Nucleation (Wurtzite + Rock Salt) Hydrolysis->Nucleation Spontaneous Reaction Capping Dynamic Capping (Cyclohexanebutyrate Anions) Nucleation->Capping Steric Hindrance StableNPs Stable ZnO Nanoparticles (~2.12 nm Size) Capping->StableNPs >2 Months Stability

Mechanistic workflow of ZnO nanoparticle synthesis via ZCB hydrolysis and dynamic capping.

References

  • Rodríguez-Gattorno, G., Santiago-Jacinto, P., Rendon-Vázquez, L., Németh, J., Dékány, I., & Díaz, D. (2003). Novel Synthesis Pathway of ZnO Nanoparticles from the Spontaneous Hydrolysis of Zinc Carboxylate Salts. The Journal of Physical Chemistry B, 107(46), 12597–12604. URL: [Link]

  • Németh, J., Rodríguez-Gattorno, G., Díaz, D., Vázquez-Olmos, A. R., & Dékány, I. (2004). Synthesis of ZnO Nanoparticles on a Clay Mineral Surface in Dimethyl Sulfoxide Medium. Langmuir, 20(7), 2855–2860. URL: [Link]

Sources

Troubleshooting & Optimization

How to improve the yield of Zinc cyclohexanebutyrate dihydrate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Yield and Purity for Zinc Cyclohexanebutyrate Dihydrate CAS: 38582-18-2 | Formula:


Application:  Standard for Atomic Absorption Spectroscopy (AAS), Organometallic Reagent.[1]

Executive Summary

This compound is a specialized organometallic salt often used as a soluble zinc standard in non-aqueous matrices (lubricating oils). Users frequently encounter low yields due to "oiling out" (formation of a sticky, non-crystalline gum) or incorrect hydration states (loss of the dihydrate structure).

This guide replaces generic synthesis methods with a Co-Solvent Assisted Metathesis Protocol . This approach leverages the "Common Ion Effect" and controlled polarity to maximize precipitation efficiency while preventing the inclusion of impurities.

Module 1: Optimized Synthesis Protocol

Methodology: Aqueous-Alcoholic Metathesis (Double Displacement) Objective: >90% Yield, High Purity (>99%), Correct Dihydrate Crystal Form.[1]

Reagents Required[1][2][3][4][5][6]
  • Cyclohexanebutyric Acid (4-Cyclohexylbutyric acid): Purity >98%.[1][2]

  • Sodium Hydroxide (NaOH): 1M Standardized Solution.

  • Zinc Sulfate Heptahydrate (

    
    ):  High Purity.
    
  • Solvents: Deionized Water (DI), Ethanol (95%).[1]

Step-by-Step Workflow
Phase 1: Preparation of Sodium Cyclohexanebutyrate
  • Dissolution: In a round-bottom flask, disperse 10.0 g (58.7 mmol) of Cyclohexanebutyric acid in 50 mL of Ethanol .

    • Technical Insight: The acid is hydrophobic. Ethanol acts as a bridge solvent, ensuring the acid is fully available for neutralization.

  • Neutralization: Add 58.7 mL of 1M NaOH (1:1 molar equivalent) dropwise under stirring at 40°C.

  • Verification: Check pH. Target pH is 7.5 – 8.0 .

    • Critical: If pH > 8.5, Zinc Hydroxide (

      
      ) will co-precipitate later, contaminating the product.[1] If pH < 7.0, unreacted free acid will remain, lowering yield.[1]
      
Phase 2: The Zinc Exchange (Metathesis)
  • Zinc Solution Prep: Dissolve 8.8 g (30.6 mmol) of Zinc Sulfate Heptahydrate in 30 mL of DI Water . (Use a slight 5% molar excess of Zinc to drive the reaction to completion).

  • Precipitation: Slowly add the Zinc Sulfate solution to the Sodium Cyclohexanebutyrate solution over 20 minutes while stirring vigorously at 45-50°C .

    • Observation: A white precipitate should form immediately.

    • Troubleshooting: If the product forms a sticky gum (oiling out), increase the Ethanol content by 10 mL and lower the temperature to 30°C.

  • Digestion: Stir the slurry for 60 minutes at room temperature. This "Ostwald Ripening" allows small crystals to dissolve and redeposit on larger ones, improving filterability.[1]

Phase 3: Isolation and Hydration[1]
  • Filtration: Filter using a Buchner funnel with medium-pore paper.[1]

  • Washing: Wash the cake 3x with cold DI water to remove Sodium Sulfate (

    
    ).
    
  • Drying (The Critical Step): Dry in a vacuum oven at 45°C - 50°C for 12 hours.

    • Warning:Do NOT exceed 70°C. The melting point of the dihydrate is ~77-80°C. High heat will melt the product and drive off the crystal water, resulting in an anhydrous, waxy solid.[1]

Module 2: Process Visualization

The following diagram illustrates the logic flow for the synthesis and critical decision points to prevent yield loss.

G Start Start: Cyclohexanebutyric Acid Dissolve Dissolve in Ethanol (Solubilization) Start->Dissolve Neutralize Add NaOH (pH 7.5-8.0) Form Na-Salt Dissolve->Neutralize ZnAdd Add ZnSO4 Solution (Metathesis) Neutralize->ZnAdd CheckState Precipitate State? ZnAdd->CheckState Gum Sticky Gum / Oil CheckState->Gum Oiling Out Crystal White Precipitate CheckState->Crystal Ideal FixGum Add Ethanol + Cool (Induce Crystallization) Gum->FixGum Digest Digest (1 hr) Filter & Wash Crystal->Digest FixGum->CheckState Dry Vac Dry @ 45°C (Preserve Dihydrate) Digest->Dry

Caption: Workflow logic for Zinc Cyclohexanebutyrate synthesis, highlighting the critical intervention for "oiling out" phenomena.

Module 3: Troubleshooting & FAQs

Section A: Yield & Physical State Issues[1]

Q: My product formed a sticky, gummy ball instead of a powder. What happened? A: This is called "oiling out." It occurs when the melting point of the precipitating salt is depressed by the solvent mixture or impurities, causing it to come out as a liquid phase before solidifying.

  • The Fix: Do not discard the gum. Re-heat the mixture until the gum dissolves (or add more Ethanol), then cool very slowly while stirring. Rapid cooling traps solvent; slow cooling promotes crystal lattice formation.

Q: The yield is low (<60%). Where did the zinc salt go? A: It is likely dissolved in the Ethanol/Water mix.

  • The Fix: Zinc cyclohexanebutyrate has some solubility in organic solvents.[3] If your mother liquor is milky, evaporate 50% of the solvent volume and cool to 4°C to force a second crop of crystals.

  • Pro-Tip: Ensure your stoichiometry is correct. A slight excess of Zinc (5%) utilizes the "Common Ion Effect" to push the equilibrium toward the solid precipitate.

Section B: Purity & Chemistry[1][9]

Q: My final product melts at 115°C, but the spec sheet says 77-80°C. Why? A: You likely synthesized the Anhydrous form or a basic zinc salt.[1]

  • Scenario 1 (Anhydrous): If you dried it >80°C, you lost the 2 water molecules. This changes the crystal lattice and melting point.

  • Scenario 2 (Basic Salt): If your pH was >8.5 during synthesis, you may have formed Basic Zinc Cyclohexanebutyrate (

    
    ). Always verify pH before adding the Zinc source.
    

Q: Can I use Zinc Chloride (


) instead of Zinc Sulfate? 
A:  Yes, but Zinc Sulfate is preferred.
  • Reasoning: Zinc Chloride is extremely hygroscopic and harder to handle accurately. Furthermore, the byproduct (Sodium Chloride) is more soluble than Sodium Sulfate, but Sodium Sulfate is easier to wash out without "peptizing" (dispersing) the zinc precipitate.

Module 4: Comparison of Synthesis Routes

FeatureAqueous-Alcoholic Metathesis (Recommended)Fusion Method (Melt)Solvent Extraction (Two-Phase)
Reagents Acid, NaOH, ZnSO4, EtOHAcid, ZnO, CatalystAcid, NaOH, ZnSO4, Toluene
Yield High (85-95%)Very High (98%)Moderate (70-80%)
Purity Excellent (Recrystallization inherent)Lower (Risk of unreacted ZnO)Superior (AAS Grade)
Complexity MediumLowHigh
Key Risk Oiling outDiscoloration/BurningSolvent handling/Safety

Recommendation: Use the Aqueous-Alcoholic Metathesis for general lab synthesis.[1] Use Solvent Extraction (Toluene/Water interface) only if the product is specifically intended for ultra-high purity oil standards and you have equipment to handle volatile organics safely.

References

  • American Elements. this compound Product Specifications. (Melting point and solubility data). [Link][1]

  • National Institute of Standards and Technology (NIST). Standard Reference Material 1073b - Zinc Cyclohexanebutyrate. (Analytical methods and stability data). [Link]

  • European Patent Office.Process for preparing zinc salt of salicylic acid compound (EP 0322091 A2).
  • US Patent 6,689,894.Process for preparing fatty acid zinc salts.

Sources

Technical Support Center: Zinc Acetate Dihydrate Solubility & Stability

[1]

Subject: Troubleshooting Solubility, Hydrolysis, and Stability of Zinc Acetate Dihydrate (

Ticket ID:Support Level:1

Core Directive & Executive Summary

The Issue: Zinc acetate dihydrate is a standard precursor for zinc oxide (ZnO) synthesis, catalysis, and biological applications.[1] However, users frequently encounter unexpected turbidity, precipitation, or incomplete dissolution , particularly in alcoholic solvents (methanol, ethanol) or neutral aqueous media.[1]

The Root Cause: The instability arises primarily from hydrolysis leading to insoluble basic zinc salts (e.g., Layered Zinc Hydroxide Acetate or Basic Zinc Acetate) and coordination kinetics where solvent molecules compete for the zinc center. In sol-gel processes, the lack of a stabilizing chelating agent leads to uncontrolled condensation.

The Solution: Stability is achieved by controlling the protonation state (pH) and introducing chelating ligands (e.g., Monoethanolamine) to lock the zinc coordination sphere, preventing premature oxide network formation.[1]

Technical Troubleshooting Guide (Q&A)

Category A: Sol-Gel Synthesis (Alcohols)[1]

Q1: I am trying to dissolve zinc acetate dihydrate in pure ethanol/methanol for a sol-gel process, but the solution remains cloudy or precipitates white powder after 30 minutes. Why?

Diagnosis: Zinc acetate has limited solubility in pure alcohols (Ethanol: ~3.0 g/100 mL; Methanol: ~1.5 g/100 mL).[1][2] The "cloudiness" is often not undissolved acetate, but the formation of insoluble zinc alkoxides or zinc hydroxide acetate due to trace water reacting with the solvent. Without a stabilizer, zinc ions aggregate rapidly.

Corrective Protocol:

  • Temperature: Heat the solvent to 60°C under vigorous magnetic stirring.

  • Stabilizer Addition: You must use a stabilizing agent.[1] Add Monoethanolamine (MEA) or Diethanolamine (DEA) .[1]

    • Ratio: Maintain a molar ratio of [Zn]:[MEA] = 1:1 .

    • Mechanism: MEA acts as a bidentate ligand, chelating the

      
       ion through its Nitrogen and Oxygen atoms.[1] This blocks the reactive sites that would otherwise lead to rapid hydrolysis and precipitation.
      
  • Order of Addition: Dissolve the Zinc Acetate first (it may be turbid), then add MEA dropwise. The solution should turn clear and colorless within minutes as the stable

    
     complex forms.[1]
    

Q2: My 2-Methoxyethanol solution was clear initially but turned into a gel or white solid after aging for 24 hours. Can I recover it?

Diagnosis: This is "uncontrolled aging."[1] The solution has undergone polycondensation . The acetate groups have hydrolyzed, forming a Zn-O-Zn network (gelation) prematurely.[1] This is irreversible for high-quality thin films.[1]

Prevention:

  • Moisture Control: 2-Methoxyethanol is hygroscopic.[1] Ensure your solvent is anhydrous (<0.05% water).[1]

  • Acidification: Add a trace amount of acetic acid (0.5 - 1.0 vol%).[1] This shifts the equilibrium back toward the monomeric zinc species, retarding the condensation rate.

Category B: Aqueous Solutions

Q3: I dissolved Zinc Acetate in deionized water (pH ~7), and it became turbid after standing. I thought it was highly soluble in water?

Diagnosis: While highly soluble (~43 g/100 mL), Zinc Acetate is a salt of a weak acid and a weak base.[1] In neutral water, it undergoes hydrolysis :

Zinc Hydroxide (

)
Basic Zinc Acetate (

)
13

Corrective Protocol:

  • Immediate Fix: Add Glacial Acetic Acid dropwise until the solution clears.[1]

  • Target pH: Maintain a pH of < 6.0 . The excess protons (

    
    ) suppress the hydrolysis reaction (Le Chatelier's principle), keeping zinc in its soluble ionic form.[1]
    

Critical Data & Reference Tables

Table 1: Solubility Profile of Zinc Acetate Dihydrate

Values are approximate and dependent on purity/temperature.

SolventSolubility (25°C)Solubility (Hot ~60-80°C)Stability Notes
Water ~43 g / 100 mL> 60 g / 100 mLProne to hydrolysis over time; requires acidic pH.[1]
Methanol ~1.5 g / 100 mL~2.5 g / 100 mLRequires stabilizer (MEA) for high concentrations.[1]
Ethanol ~3.0 g / 100 mL~5.0 g / 100 mLLow solubility; heating essential.[1]
2-Methoxyethanol ModerateHighExcellent for sol-gel; hygroscopic risks.[1]
Acetone InsolubleInsolublePrecipitator.[1]
Table 2: Common Precipitates & Identification
AppearanceProbable CompoundCause
White Gel / Sludge Zinc Hydroxide (

)
High pH (>7), excess water.[1]
Crystalline White Powder Basic Zinc Acetate (

)
Loss of acetic acid, high temp dehydration.[1]
Layered Flakes Zinc Hydroxide Acetate (

)
Hydrolysis in alcoholic media.[1][4]

Master Protocol: Stable Zinc Precursor Sol (0.5 M)

Application: High-quality ZnO thin films or nanoparticles.[1]

Reagents:

  • Zinc Acetate Dihydrate (99.9%)[1]

  • 2-Methoxyethanol (Anhydrous) or Ethanol (Absolute)[1]

  • Monoethanolamine (MEA)[1][5]

Workflow:

  • Weighing: Calculate mass for 0.5 M concentration.

    • Example: 2.195 g Zinc Acetate Dihydrate in 20 mL solvent.

  • Mixing: Add Zinc Acetate to the solvent in a round-bottom flask.

  • Heating: Place on a hot plate at 60°C . Stir at 500 RPM.

    • Observation: Solution will likely be cloudy/milky.[1]

  • Stabilization: Add MEA dropwise.

    • Molar Ratio: 1.0 equivalent of MEA per 1.0 equivalent of Zn.

    • Observation: Solution will transition from cloudy to transparent within 10-15 minutes.[1]

  • Aging: Stir at 60°C for 2 hours. Allow to age at room temperature for 24 hours before use.

    • Result: A clear, homogenous, and stable sol ready for spin-coating.

Visualizing the Chemistry

Diagram 1: The Stabilization Mechanism

This diagram illustrates how MEA prevents the formation of insoluble networks.

Zn_Solubility_MechanismZn_AcetateZn Acetate(Dihydrate)Unstable_InterUnstable Intermediate[Zn(OR)x]Zn_Acetate->Unstable_Inter Dissolution(No Stabilizer)Stable_ComplexSTABLE COMPLEX[Zn(MEA)(OAc)2]Zn_Acetate->Stable_Complex + MEA(Chelation)SolventAlcoholic Solvent(R-OH)Solvent->Unstable_InterPrecipitatePRECIPITATEZn(OH)2 / ZnO ClustersUnstable_Inter->Precipitate Hydrolysis &CondensationMEAStabilizer(MEA)MEA->Stable_Complex

Caption: Pathway comparison: Unstabilized dissolution leads to precipitation, while MEA chelation locks the Zinc ion into a stable soluble complex.[1]

Diagram 2: Troubleshooting Decision Tree

Troubleshooting_FlowStartIssue: Cloudy SolutionCheck_SolventCheck Solvent TypeStart->Check_SolventAqueousAqueous (Water)Check_Solvent->AqueousAlcoholAlcohol (EtOH/MeOH)Check_Solvent->AlcoholCheck_pHCheck pHAqueous->Check_pHAction_AcidAdd Acetic Acid(Target pH < 6)Check_pH->Action_AcidpH > 7Check_StabIs Stabilizer Present?Alcohol->Check_StabAction_HeatHeat to 60°CCheck_Stab->Action_HeatYesAction_MEAAdd MEA(1:1 Ratio)Check_Stab->Action_MEANo

Caption: Step-by-step logic for resolving turbidity based on solvent system.

References

  • ScienceMadness. Zinc Acetate Properties and Preparation. Retrieved from [Link] (Solubility data in various solvents).[1]

  • MDPI. Zinc–Acetate–Amine Complexes as Precursors to ZnO. Retrieved from [Link] (Mechanism of amine stabilization).[1]

  • University of Technology Sydney. Decomposition of Zinc Hydroxide Acetate. Retrieved from [Link] (Identification of layered hydroxide precipitates).[1]

  • ResearchGate. Solubility issues of zinc acetate in methoxyethanol. Retrieved from [Link] (Peer-to-peer troubleshooting on sol-gel aging).

Interpreting thermal analysis data (TGA/DSC) of hydrated metal salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base As researchers and drug development professionals, interpreting the thermal behavior of hydrated metal salts requires moving beyond simply recording mass drops and heat flows. You must understand the causality behind the data. Thermogravimetric Analysis (TGA) provides the stoichiometry of water loss, while Differential Scanning Calorimetry (DSC) measures the enthalpy required to disrupt the crystal lattice. Together, they reveal whether water is loosely residing in crystallographic channels or tightly coordinated to a metal cation.

This portal provides self-validating protocols, diagnostic workflows, and field-proven troubleshooting guides to ensure your thermal analysis data is both accurate and mechanistically sound.

Core Methodology: Self-Validating TGA/DSC Protocol

To prevent artifactual data, every thermal analysis run must be treated as a self-validating system. Do not proceed to the next step unless the internal validation check passes.

Objective: Accurately determine the hydration state, stoichiometry, and thermal stability of a metal salt active pharmaceutical ingredient (API).

  • Step 1: System Calibration & Baseline Validation

    • Action: Run a high-purity Indium standard (

      
       = 156.6 °C). Following this, run an empty pan baseline.
      
    • Causality: Accurate enthalpy and temperature measurements depend on sensor integrity. Baseline shifts confuse real thermal events[1].

    • Validation Check: If the extrapolated Indium onset temperature deviates by > 0.2 °C, recalibrate. Proceed only if the empty pan heat flow drift is < 10 µW.

  • Step 2: Sample Preparation & Pan Selection

    • Action: Accurately weigh 5.00 ± 0.10 mg of the hydrated salt into an aluminum crucible. Seal hermetically, then pierce the lid with a 50 µm pinhole.

    • Causality: The pinhole maintains a self-generated water vapor atmosphere. This prevents premature efflorescence (dehydration before the run starts) while allowing controlled vapor escape during the actual thermal event[2].

    • Validation Check: Ensure the sample and reference pans are mass-matched within 0.1 mg to prevent baseline skewing.

  • Step 3: Purge Gas Configuration

    • Action: Set a dry Nitrogen (

      
      ) purge at 50 mL/min for the sample furnace and 20 mL/min for the balance.
      
    • Causality: Efficient removal of evolved water vapor prevents re-condensation on the balance mechanism, which would cause artificial mass fluctuations and shift the thermodynamic equilibrium.

  • Step 4: Thermal Programming

    • Action: Isotherm at 25 °C for 5 minutes, then heat at 2 °C/min to 300 °C.

    • Causality: A slow heating rate ensures thermal equilibrium within the crystal lattice, allowing distinct dehydration steps (e.g., a trihydrate converting to a monohydrate) to kinetically resolve rather than merge into a single artifactual mass loss[3].

    • Validation Check: Observe the derivative thermogravimetry (DTG) curve. If peaks overlap excessively, abort the run and restart with a stepwise isothermal program.

  • Step 5: Post-Run Mass Balance

    • Action: Remove the pan and reweigh it on an external microbalance.

    • Causality: Validates that the instrument's balance accurately captured the physical mass change without interference from gas flow buoyancy.

    • Validation Check: The physical residual mass must match the TGA final mass plateau within 0.1%.

Diagnostic Workflow

TGA_DSC_Workflow Start Hydrated Metal Salt Sample TGA TGA: Mass Loss Analysis Start->TGA Alumina Pan DSC DSC: Heat Flow Analysis Start->DSC Pinhole Hermetic Pan FreeWater Broad Loss < 100°C (Free/Surface Water) TGA->FreeWater Continuous BoundWater Sharp Step > 100°C (Coordinated Hydrate) TGA->BoundWater Stepped EndoBroad Broad Endotherm (Low Energy) DSC->EndoBroad Variable Temp EndoSharp Sharp Endotherm (High Energy Lattice) DSC->EndoSharp Distinct Onset Stoich Calculate Stoichiometry (Moles of H2O) FreeWater->Stoich BoundWater->Stoich Kinetics Determine Activation Energy & Stability EndoBroad->Kinetics EndoSharp->Kinetics Stoich->Kinetics

Workflow for differentiating bound vs. free water in metal salt hydrates using TGA/DSC.

Quantitative Signatures of Hydration States

Understanding the crystallographic environment of water is critical. The table below summarizes the diagnostic thermal signatures used to classify hydration states in pharmaceutical metal salts.

Hydrate ClassificationMetal-Water InteractionTypical TGA Mass Loss OnsetDSC Endotherm ShapeTypical Enthalpy (ΔH)
Surface / Free Water Weak capillary forces~25 °C - 50 °CBroad, shallow< 40 kJ/mol H₂O
Channel Hydrate Hydrogen bonding in voids40 °C - 90 °CBroad, asymmetric40 - 50 kJ/mol H₂O
Isolated Site Hydrate Direct coordination to metal90 °C - 150 °CSharp, symmetric> 50 kJ/mol H₂O
Lattice Dehydration Structural phase change> 150 °CSharp, multi-stepHighly variable

Troubleshooting Guides & FAQs

Q: How can I differentiate between a channel hydrate and an isolated site hydrate using thermal data? A: Causality: The crystallographic environment of the water dictates the energy required for its removal. Solution: In TGA, channel hydrates exhibit wide, continuous weight loss ranges because the water diffuses out of lattice voids with minimal energy barriers. In contrast, isolated site hydrates (where water is directly coordinated to the metal cation) require the breaking of strong ion-dipole bonds, resulting in sharp, distinct mass loss steps and narrow, high-energy DSC endotherms (4)[4].

Q: Why does my sample mass in TGA drop, but there is no corresponding endotherm in DSC? A: Causality: This discrepancy often points to pan leakage or a slow, continuous sublimation process. If a sample sublimes or loses volatile components over a broad temperature range, the enthalpy is dispersed, making the heat flow change indistinguishable from the baseline. Alternatively, an exothermic event (like structural recrystallization) might perfectly overlap with the endothermic dehydration, resulting in a net-zero heat flow (5)[5]. Solution: Run a simultaneous TGA/DSC (STA) to ensure both signals are collected from the exact same sample under identical conditions.

Q: How do I resolve overlapping dehydration steps in a multi-hydrate system? A: Causality: Overlapping thermal events occur when the kinetic rate of the first dehydration step bleeds into the thermodynamic onset temperature of the second step. This is common in complex salts like ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, which transition through hexahydrate, dihydrate, and monohydrate phases ()[3].
Solution: Decrease the heating rate to 1-2 °C/min. A slower heating rate ensures thermal equilibrium within the crystal lattice, allowing distinct dehydration steps to kinetically resolve. Alternatively, utilize Stepwise Isothermal TGA to hold the temperature constant as soon as mass loss is detected.

Q: Why is my DSC baseline drifting significantly at high temperatures? A: Causality: Baseline shifts obscure real thermal events and make it difficult to integrate peak areas accurately. The primary causes include pan deformation at high temperatures, uneven pan mass, or a fundamental change in the sample's heat capacity (


) as it transitions from a hydrated to an anhydrous state (1)[1].
Solution: Always use high-quality, mass-matched pans. Run a baseline subtraction using an empty pan subjected to the exact same thermal history. If the shift persists after subtraction, it is a genuine 

change of the newly formed anhydrate.

Q: My TGA shows a single mass loss, but my DSC shows two distinct endothermic peaks. What is happening? A: Causality: This is a classic signature of a multi-step solid-state transformation. The first endotherm represents the breaking of the hydrate lattice (melting or dissolution of the salt into its own water of hydration), and the second endotherm represents the actual boiling/evaporation of that liberated water (4)[4]. Solution: Coupling the system to an evolved gas analyzer (TGA-IR or TGA-MS) will confirm that water vapor is only evolving during the second peak.

References

  • Red Thermo. "Troubleshooting TGA-DSC Sample Pan Issues." 1

  • Improved Pharma. "Thermogravimetric Analysis." 6

  • National Center for Biotechnology Information (PMC). "Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances." 4

  • Ami Instruments. "Application of Thermal Analysis in Pharmaceutical Field." 7

  • ResearchGate. "Differential Scanning Calorimetry and Thermogravimetric Analysis." 5

  • Thermal Support. "Characterization of Water of Hydration of Pharmaceuticals Using the Pyris 6 DSC." 2

  • ACS Publications. "Pathways to High-Performance Salt Hydrate Thermochemical Energy Storage Materials and Systems." 8

  • RSC Publishing. "Investigating structural and morphological transformations of strontium chloride for thermochemical energy storage." 3

Sources

Technical Support Center: Dehydration of Zinc Salt Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Hydrolysis Trap

Welcome to the Zinc Salt Dehydration Support Hub. If you are here, you have likely encountered the "white crust" phenomenon or inconsistent stoichiometry in your Lewis acid catalysis.

The Core Problem: Zinc salts (particularly halides like


 and 

) are aggressively hygroscopic and strong Lewis acids. When you heat a hydrated zinc salt (e.g.,

) to remove water, you trigger a competition between dehydration and hydrolysis .

At elevated temperatures, the lattice water becomes acidic due to the polarization by


. Instead of leaving as steam, a water molecule attacks the zinc center, expelling acid (HX) and leaving behind a basic salt (zinc hydroxychloride or oxide).


Once this basic salt forms, your catalyst is poisoned. It is no longer soluble in organic solvents and has lost its Lewis acidity. Simple vacuum oven heating is often insufficient for high-purity applications.

Method Selection Matrix

Select your protocol based on the counter-ion of your zinc complex.

Counter-IonExamplePrimary RiskRecommended Protocol
Halides

Severe Hydrolysis (loss of HCl/HBr)Method A: Chemical Dehydration (

)
Carboxylates

Thermal Decomposition to Basic AcetateMethod B: Azeotropic Distillation
Sulfonates

Hygroscopicity (Re-adsorption)Method C: High-Vacuum Thermal
Nitrates

Formation of ZnOMethod B (or recrystallization)
Decision Logic Diagram

ZincDehydration cluster_warning Critical Warning Start Select Zinc Salt Anion Halide Halide (Cl-, Br-) Start->Halide Carboxylate Carboxylate (OAc-) Start->Carboxylate Sulfonate Sulfonate (OTf-) Start->Sulfonate MethodA Method A: Chemical Dehydration (Thionyl Chloride) Halide->MethodA Prevents Hydrolysis MethodB Method B: Azeotropic Distillation (Toluene/Dean-Stark) Carboxylate->MethodB Gentle (<110°C) MethodC Method C: Thermal Vacuum (125-150°C, <0.1 mmHg) Sulfonate->MethodC High Stability Warning Do NOT heat ZnCl2 hydrates in air > 150°C

Figure 1: Decision tree for selecting the appropriate dehydration method based on anion stability and hydrolysis risk.

Detailed Protocols

Method A: Chemical Dehydration (Thionyl Chloride)

Best for: Zinc Chloride (


), Zinc Bromide (

). Mechanism: Thionyl chloride (

) reacts irreversibly with water to form sulfur dioxide and hydrogen chloride gases. The excess HCl atmosphere suppresses the hydrolysis equilibrium, forcing it back toward the dichloride [1].

Protocol:

  • Setup: Place the hydrated zinc salt in a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2).

  • Addition: Add freshly distilled thionyl chloride (

    
    ) in excess (approx. 2-3 mL per gram of salt). CAUTION:  Perform in a fume hood; 
    
    
    
    and HCl are evolved vigorously.
  • Reflux: Heat the mixture to reflux (76°C) for 1–2 hours. Evolution of gas indicates the reaction is proceeding.

  • Removal: Once gas evolution ceases, distill off the excess

    
     under atmospheric pressure or mild vacuum.
    
  • Final Drying: Attach the flask to a high-vacuum manifold (Schlenk line) and heat to 100°C to remove trace adsorbed

    
    .
    
  • Storage: The resulting solid is anhydrous

    
    . Store immediately in a glovebox or Schlenk flask.
    

Validation: The material should be a free-flowing powder, not a fused glass. A "melted" look usually indicates water retention or hydrolysis.

Method B: Azeotropic Distillation (Dean-Stark)

Best for: Zinc Acetate (


), Zinc Nitrate.
Mechanism:  Toluene forms a low-boiling azeotrope with water (84°C).[1] This allows water removal at temperatures below the decomposition point of the zinc complex [2].[2]

Protocol:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Solvent: Suspend the hydrated salt in dry toluene (approx. 10 mL/g).

  • Reflux: Heat to vigorous reflux. Water will co-distill with toluene and separate in the trap.

  • Monitoring: Continue reflux until the water layer in the trap stops increasing (typically 2–4 hours).

  • Isolation:

    • Option 1 (Slurry): If the salt is insoluble in hot toluene (e.g., Acetate), filter the hot suspension under inert gas (Schlenk filtration).

    • Option 2 (Solution): If soluble, evaporate the toluene under reduced pressure.

  • Final Dry: Dry the residue under high vacuum at 60–80°C for 2 hours.

Note: Do not use alcohols (ethanol/methanol) for this drying step, as zinc salts form stable alcoholates (solvates) that are hard to remove.

Method C: Thermal Vacuum Dehydration

Best for: Zinc Triflate (


), Zinc Perchlorate.
Mechanism:  Triflate anions are non-nucleophilic and less prone to hydrolysis than halides. These salts can be dried thermally if the vacuum is strong enough to lower the boiling point of lattice water significantly [3].

Protocol:

  • Grinding: Finely grind the salt in a mortar (minimize air exposure time).

  • Vacuum: Place in a drying pistol or Schlenk flask connected to a high-vacuum line (<0.1 mmHg).

  • Ramp Heating:

    • Step 1: 50°C for 1 hour (removes surface water).

    • Step 2: 100°C for 2 hours (removes lattice water).

    • Step 3: 125–140°C for 2 hours (final dehydration).

  • Cooling: Cool to room temperature under vacuum before backfilling with Argon/Nitrogen.

Validation Data: Standard weight loss for


 dehydration:
Pre-Dry StatePost-Dry StateTheoretical Mass Loss


~4.7%


~9.1%

Troubleshooting & FAQs

Q1: My Zinc Chloride turned into a glassy, immovable solid. What happened?

A: You likely created a "hydrate melt."[2]


 hydrates melt between 15–30°C (depending on hydration level). If you heat them without removing water fast enough, they dissolve in their own crystal water. Upon cooling, this forms a supercooled liquid/glass that traps water inside.
  • Fix: You must break the glass physically (difficult) or redissolve in dry ethanol/ether and re-evaporate, then switch to Method A (

    
    ).
    
Q2: Can I use a microwave oven?

A: Absolutely not. Metal salts absorb microwave radiation efficiently, creating hotspots. This causes rapid hydrolysis (formation of ZnO) and potential explosion of the vessel due to steam pressure.

Q3: How do I know if my Zinc Acetate has decomposed?

A: If you overheat Zinc Acetate (>200°C) or dry it too aggressively, it loses acetic anhydride to form "Basic Zinc Acetate" (


), which is insoluble in many organic solvents where 

should be soluble. If your product is insoluble in dry THF/Ethanol, you have likely over-dried it.
Q4: Why not just use molecular sieves in the reaction flask?

A: Molecular sieves contain aluminum and silicates. Strong Lewis acids like


 can actually leach metals from the sieves or clog the sieve pores with polymerized complexes. It is cleaner to dehydrate the salt before adding it to the reaction mixture.

Mechanism of Failure (Hydrolysis)

Understanding the chemical pathways allows you to avoid them.

HydrolysisMechanism Hydrate Hydrated Salt [Zn(H2O)4]2+ 2Cl- Heat Apply Heat (>100°C) Hydrate->Heat PathA Path A: Dehydration (Vacuum/Chemical) Heat->PathA HCl Atmosphere or Azeotrope PathB Path B: Hydrolysis (Static Heating) Heat->PathB Trapped Moisture Anhydrous Anhydrous ZnCl2 (Active Catalyst) PathA->Anhydrous BasicSalt Zn(OH)Cl + HCl(g) (Inactive/Poison) PathB->BasicSalt Oxide ZnO + HCl(g) (Dead Catalyst) BasicSalt->Oxide Further Heating

Figure 2: The divergent pathways of heating hydrated zinc chloride. Path A requires active removal of water or chemical suppression of hydrolysis.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[3][4][5] (See entry for Zinc Chloride: Purification via

    
     or sublimation in HCl stream). 
    
  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant efficiency in solvent drying. 3. Dipolar aprotic solvents. Journal of Organic Chemistry, 43(20), 3966–3968. (Principles of azeotropic drying and desiccant interactions).

  • Charette, A. B. (2001). Zinc Trifluoromethanesulfonate.[6] In Encyclopedia of Reagents for Organic Synthesis. Wiley. (Details on drying triflates at 125°C).

Sources

Validation & Comparative

A Comparative Guide to the Catalytic Activity of Zinc Cyclohexanebutyrate Dihydrate and Zinc Acetate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial and academic chemistry, the selection of an appropriate catalyst is paramount to the success of a chemical transformation. Zinc-based catalysts, in particular, have garnered significant attention due to their low toxicity, cost-effectiveness, and versatile catalytic activity.[1][2] This guide provides a detailed comparative analysis of two such catalysts: Zinc Cyclohexanebutyrate Dihydrate and the more commonly employed Zinc Acetate.

While zinc acetate has been extensively studied and utilized in a variety of catalytic applications, this compound remains a less explored alternative. This guide will delve into the established catalytic performance of zinc acetate, supported by experimental data, and provide a scientifically grounded projection of the catalytic activity of this compound based on the principles of coordination chemistry and reaction mechanisms.

Unveiling the Catalysts: Structural and Electronic Considerations

At the heart of their catalytic function lies the Lewis acidic nature of the zinc(II) ion.[3] The coordination environment and the nature of the carboxylate ligands, however, can significantly influence the catalyst's performance.

Zinc Acetate (Zn(OAc)₂·2H₂O) is a simple and widely available zinc salt. In its dihydrate form, the zinc ion is octahedrally coordinated. The acetate ligands are relatively small and less sterically demanding, allowing for easier access of substrates to the catalytic zinc center.

This compound (Zn[OOC(CH₂)₃C₆H₁₁]₂·2H₂O) , on the other hand, possesses a more complex carboxylate ligand. The cyclohexanebutyrate group is significantly larger and more sterically hindered than the acetate group. This steric bulk can influence the catalyst's solubility in organic solvents and the accessibility of the zinc center to incoming reactants. Furthermore, the alkyl nature of the cyclohexanebutyrate ligand may impart a slightly different electronic effect on the zinc center compared to the methyl group of the acetate ligand.

Comparative Catalytic Performance: A Focus on Key Transformations

Esterification and Transesterification Reactions

Zinc acetate is a recognized catalyst for both the esterification of carboxylic acids and the transesterification of esters, crucial processes in the synthesis of fine chemicals and biodiesel.[4][5][6] The catalytic cycle is generally believed to involve the coordination of the carbonyl oxygen of the carboxylic acid or ester to the Lewis acidic zinc center, thereby activating the carbonyl group towards nucleophilic attack by an alcohol.[4][5]

Table 1: Catalytic Performance of Zinc Acetate in Esterification of Pelargonic Acid with 2-Ethylhexyl Alcohol [5]

Catalyst Loading (mol%)Reaction Time (h)Yield (%)
14>94
No Catalyst484

Conditions: 170 °C, fatty acid to alcohol molar ratio 1:1.2.

Projected Performance of this compound:

The larger cyclohexanebutyrate ligands in this compound are likely to have two opposing effects. The increased steric hindrance around the zinc center might slightly impede the coordination of bulky substrates, potentially leading to lower reaction rates compared to zinc acetate under identical conditions. Conversely, the greater lipophilicity of the cyclohexanebutyrate ligand could enhance the catalyst's solubility in non-polar reaction media often used for esterification, which could, in turn, improve the overall reaction efficiency.

Ring-Opening Polymerization (ROP)

Zinc acetate has been demonstrated to be an effective catalyst for the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone, leading to the formation of biodegradable polyesters such as polylactide (PLA).[7][8][9] The polymerization can proceed through either a coordination-insertion mechanism or an activated monomer mechanism, often in the presence of an alcohol as a co-initiator.[8]

Table 2: Catalytic Performance of Zinc Acetate in the Bulk Ring-Opening Polymerization of L-Lactide [9]

CatalystLactide/Catalyst RatioReaction Time (h)Conversion (%)
Zinc Acetate5002495

Conditions: 130°C, in the presence of an alcohol initiator.

A study comparing different zinc carboxylates in the ROP of L-Lactide found that the catalytic usefulness increased in the order: acetate < lactate < caprylate.[9] This suggests that the nature of the carboxylate ligand plays a significant role in the catalytic activity.

Projected Performance of this compound:

Based on the trend observed with other zinc carboxylates, the larger and more electron-donating cyclohexanebutyrate ligand might enhance the catalytic activity in ROP compared to zinc acetate. The increased electron density on the zinc center could facilitate the coordination and activation of the cyclic ester monomer. However, as with esterification, the steric bulk of the ligand could also play a role, potentially influencing the stereoselectivity of the polymerization.

Mechanistic Insights: A Common Ground for Zinc Carboxylates

The catalytic mechanism for both zinc acetate and, presumably, this compound in these reactions hinges on the Lewis acidity of the Zn(II) center.

Proposed Catalytic Cycle for Esterification

The following diagram illustrates the generally accepted mechanism for the zinc-catalyzed esterification of a carboxylic acid.

G cluster_0 Catalytic Cycle Zn Zn(OOCR)₂ Coord Coordination of Carboxylic Acid Zn->Coord R'COOH Activated Activated Complex Coord->Activated Attack Nucleophilic Attack by Alcohol Activated->Attack R''OH Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Water & Ester Formation Intermediate->Elimination Elimination->Zn Regeneration of Catalyst Product Ester + H₂O Elimination->Product

Caption: Proposed catalytic cycle for zinc-catalyzed esterification.

In this cycle, the zinc carboxylate coordinates with the carboxylic acid, activating the carbonyl group for nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates water to yield the ester and regenerate the catalyst.

Experimental Protocols

For researchers looking to perform comparative studies, the following general protocols for zinc-catalyzed reactions can be adapted.

Protocol 1: General Procedure for Zinc-Catalyzed Esterification

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the carboxylic acid (1.0 eq.), the alcohol (3.0-5.0 eq.), and the zinc catalyst (1-5 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 170°C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or NMR).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by standard laboratory procedures, such as distillation, crystallization, or column chromatography.

Protocol 2: General Procedure for Zinc-Catalyzed Ring-Opening Polymerization (Bulk)

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the cyclic ester monomer (e.g., lactide) and the zinc catalyst (e.g., at a monomer-to-catalyst ratio of 500:1).

  • Add a co-initiator, such as an alcohol, if desired.

  • Heat the mixture in an oil bath at the desired polymerization temperature (e.g., 130°C) with stirring.

  • After the desired reaction time, cool the mixture to room temperature.

  • Dissolve the resulting polymer in a suitable solvent (e.g., chloroform or dichloromethane) and precipitate it in a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration and dry it under vacuum.

Conclusion and Future Outlook

Zinc acetate is a well-established, efficient, and versatile catalyst for a range of important organic transformations. Its performance is well-documented, providing a solid benchmark for comparison.

While direct experimental data for the catalytic activity of this compound is currently scarce, a theoretical comparison based on its structure suggests it holds promise as a viable alternative. The larger, more lipophilic ligand may offer advantages in terms of solubility in non-polar media and could potentially enhance catalytic activity in certain reactions, such as ring-opening polymerization. However, the increased steric hindrance may present a drawback for reactions involving bulky substrates.

To definitively establish the catalytic efficacy of this compound, further experimental investigation is required. Comparative studies under standardized conditions are necessary to quantify its activity, selectivity, and substrate scope relative to zinc acetate. Such research will be invaluable for scientists and drug development professionals seeking to optimize their catalytic processes by exploring novel and potentially more effective catalyst systems.

References

  • Melchiorre, M., et al. (2021). Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification. ACS Sustainable Chemistry & Engineering, 9(17), 6001–6011. [Link]

  • Reinoso, D. M., Ferreira, M. L., & Tonetto, G. M. (2013). Study of the reaction mechanism of the transesterification of triglycerides catalyzed by zinc carboxylates. Journal of Molecular Catalysis A: Chemical, 377, 29-41. [Link]

  • Melchiorre, M., et al. (2021). Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification. ACS Sustainable Chemistry & Engineering, 9(17), 6001–6011. [Link]

  • Ferreira, M. L., et al. (2011). Study of zinc hydroxy acetate as catalyst in the esterification reaction of fatty acids. International Journal of Low-Carbon Technologies, 6(4), 249-255. [Link]

  • Wang, X., et al. (2014). Study on the reactions of zinc carboxylate complexes with copper(II) or cobalt(II) ions. Dalton Transactions, 43(34), 13036-13041. [Link]

  • Chakraborty, D., et al. (2011). Zinc acetate as a catalyst for the bulk ring opening polymerization of cyclic esters and lactide. Polymer Bulletin, 67(3), 395-407. [Link]

  • Reinoso, D. M., Ferreira, M. L., & Tonetto, G. M. (2013). Study of the reaction mechanism of the transesterification of triglycerides catalyzed by zinc carboxylates. Journal of Molecular Catalysis A: Chemical, 377, 29-41. [Link]

  • Kricheldorf, H. R., & Weidner, D. (2022). Ring-opening polymerizations of L-Lactide catalyzed by zinc caprylate: Syntheses of cyclic and linear. Journal of Polymer Science, 60(15), 2353-2363. [Link]

  • Ma, H., et al. (2013). Ring-opening polymerization of rac-lactide catalyzed by magnesium and zinc complexes supported by an NNO ligand. New Journal of Chemistry, 37(10), 3228-3235. [Link]

  • Gryglewicz, S., & Gryglewicz, G. (2004). Esterification Kinetics of Glycerol with Fatty Acids in the Presence of Zinc Carboxylates: Preparation of Modified Acylglycerol Emulsifiers. Industrial & Engineering Chemistry Research, 43(18), 5619-5624. [Link]

  • Chen, H. L., et al. (2010). Ring-Opening Polymerization of Lactides Catalyzed by Natural Amino-Acid Based Zinc Catalysts. Inorganic Chemistry, 49(5), 2299-2306. [Link]

  • Arrieta, A. A., et al. (2017). Effect of zinc acetate, as a catalyst, on the glycerolysis reaction. Journal of the American Oil Chemists' Society, 94(12), 1505-1514. [Link]

  • Ragaini, F., et al. (2018). Strategies for Tuning the Catalytic Activity of Zinc Complexes in the Solvent-Free Coupling Reaction of CO2 and Cyclohexene Oxide. Inorganics, 6(2), 52. [Link]

  • Reinoso, D. M., et al. (2013). Zinc glycerolate as a novel heterogeneous catalyst for the synthesis of fatty acid methyl esters. Catalysis Communications, 39, 72-76. [Link]

  • Ali, A., et al. (2017). Synthesis and comparative catalytic study of zinc oxide (ZnOx) nanoparticles promoted MnCO3, MnO2 and Mn2O3 for selective oxidation of benzylic alcohols using molecular oxygen. Applied Catalysis A: General, 542, 125-136. [Link]

  • Llangari, D. F., et al. (2023). Biodiesel Production by Transesterification of Recycled Oil Catalyzed with Zinc Oxide Prepared Starting from Used Batteries. Sustainability, 15(15), 11925. [Link]

  • Martínez-Ahumada, E., et al. (2023). Evaluation of the catalytic activity of Zn-MOF-74 for the alcoholysis of cyclohexene oxide. RSC Advances, 13(40), 28209-28217. [Link]

  • Enthaler, S., & Wu, X. F. (Eds.). (2015). Zinc Catalysis: Applications in Organic Synthesis. John Wiley & Sons. [Link]

  • TIB Chemicals. (n.d.). Zinc based catalysts. Retrieved from [Link]

  • Gulea, A., & Poirier, D. (2023). Zinc(II) Carboxylate Coordination Polymers with Versatile Applications. International Journal of Molecular Sciences, 24(3), 2291. [Link]

  • Merz, K. M., & Banci, L. (2013). Comparison and Analysis of Zinc and Cobalt-Based Systems as Catalytic Entities for the Hydration of Carbon Dioxide. PLoS ONE, 8(6), e66187. [Link]

  • Pal, T. K., et al. (2016). Synthesis and catalytic activities of a Zn(ii) based metallomacrocycle and a metal–organic framework towards one-pot deacetalization-Knoevenagel tandem reactions under different strategies: a comparative study. Dalton Transactions, 45(3), 1155-1165. [Link]

  • Enthaler, S., & Wu, X. F. (Eds.). (2015). Zinc Catalysis: Applications in Organic Synthesis. John Wiley & Sons. [Link]

  • Lévesque, É., Goudreau, S. R., & Charette, A. B. (2014). Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters, 16(5), 1490–1493. [Link]

  • Wang, W., et al. (2021). Controllable Active Intermediate in CO2 Hydrogenation Enabling Highly Selective N,N-Dimethylformamide Synthesis via N-Formylation. Angewandte Chemie International Edition, 60(41), 22359-22366. [Link]

  • Li, X., et al. (2019). Synthesis of Aliphatic Polycarbonates from Diphenyl Carbonate and Diols over Zinc (II) Acetylacetonate. Polymers, 11(11), 1856. [Link]

  • Sobrino, A., et al. (2020). Efficient Production of Poly(Cyclohexene Carbonate) via ROCOP of Cyclohexene Oxide and CO2 Mediated by NNO-Scorpionate Zinc Complexes. Catalysts, 10(11), 1319. [Link]

  • Allen, J. R., & Ragsdale, S. W. (2002). Kinetic and microcalorimetric analysis of substrate and cofactor interactions in epoxyalkane:CoM transferase, a zinc-dependent epoxidase. Biochemistry, 41(15), 4883–4893. [Link]

Sources

Validation of zinc concentration in compounds by spectrophotometry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Validation of Zinc Concentration in Compounds by UV-Vis Spectrophotometry

A Senior Application Scientist's Comparative Analysis

In the realm of pharmaceutical and chemical sciences, the precise quantification of metallic elements is not merely a matter of analytical chemistry; it is a cornerstone of product quality, safety, and efficacy. Zinc, an essential trace element in numerous biological processes and a common component in pharmaceutical formulations, demands rigorous analytical validation.[1][2] This guide provides a comprehensive examination of UV-Vis spectrophotometry for the validation of zinc concentration, offering a comparative perspective against established atomic spectroscopy techniques. As Senior Application Scientists, our goal is to move beyond procedural recitation, delving into the causality behind experimental choices to build a robust, self-validating analytical system.

The Principle of Spectrophotometric Zinc Determination: A Chromogenic Approach

UV-Vis spectrophotometry leverages the Beer-Lambert law, which establishes a linear relationship between the absorbance of light and the concentration of an absorbing species. For metallic ions like zinc (Zn²⁺), which do not absorb light in the UV-Vis spectrum, a chromogenic agent is required. These agents are organic ligands that form stable, colored complexes with the metal ion.[3] The intensity of the resulting color is directly proportional to the zinc concentration.[4]

Two of the most common chromogenic reagents for zinc analysis are Zincon and Dithizone.

  • Zincon (2-carboxy-2'-hydroxy-5'-sulfoformazyl benzene): In a solution buffered to an alkaline pH (typically around 9.0), Zincon forms a distinct blue-colored complex with zinc ions.[5][6] This method is widely used for its simplicity and effectiveness, particularly in aqueous samples.[7]

  • Dithizone (diphenylthiocarbazone): This reagent forms a stable, red-pink zinc-dithizonate complex that is extractable into an organic solvent like chloroform or carbon tetrachloride.[4][8] The reaction's selectivity is highly dependent on pH control, and masking agents are often employed to prevent interference from other metal ions.[4]

The choice of reagent is critical and depends on the sample matrix, potential interfering ions, and desired sensitivity. The fundamental mechanism involves the chelation of the Zn²⁺ ion by the ligand, leading to a shift in the molecule's electron distribution and, consequently, its light absorption properties.

cluster_reaction Chelation of Zinc with Zincon Zn Zn²⁺ Ion (Colorless) Complex Zn-Zincon Complex (Blue, λmax ≈ 620 nm) Zn:e->Complex:w + Zincon Zincon Reagent (Orange-Brown at pH 9) Zincon:s->Complex:n + Buffer Alkaline Buffer (pH 9.0) Buffer->Zincon Provides Optimal Reaction Environment

Caption: Chelation reaction of Zinc (II) ion with Zincon reagent.

Building a Self-Validating System: The ICH Q2(R1) Framework

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[9][10] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[1][11] A properly validated method is a self-validating system, where each parameter confirms the reliability of the others.

Validation ParameterPurpose & Significance
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). This is crucial for spectrophotometry, where other metal ions can form colored complexes with the reagent.[9][10]
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. A high correlation coefficient (r ≥ 0.99) is typically required.[12][13]
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results to the true value. It is often assessed by the recovery of a known amount of spiked analyte in a sample matrix.[12]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability (same conditions, short interval) and Intermediate Precision (within-lab variations: different days, analysts, equipment).
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12] The LOQ is a critical parameter for determining impurities or trace analytes.

Comparative Analysis: Spectrophotometry vs. Atomic Spectroscopy

While spectrophotometry is a powerful and accessible technique, it is essential for researchers to understand its performance characteristics relative to other instrumental methods like Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma (ICP).[14]

ParameterUV-Vis SpectrophotometryFlame Atomic Absorption Spectroscopy (FAAS)Inductively Coupled Plasma (ICP-MS/OES)
Principle Absorption of light by a colored metal-ligand complex.Absorption of light by free ground-state atoms in a flame.[15]Emission of light from excited ions in a plasma (OES) or separation of ions by mass (MS).[16]
Sensitivity Moderate (ppm range, µg/mL).[12][17]High (ppm to high ppb range).[18]Very High (ppb to ppt range).[16][19]
Selectivity Moderate; prone to interference from other metals forming colored complexes.[7] Requires masking agents or pH control.High; specific hollow cathode lamp for each element provides excellent selectivity.[18]Excellent; unique emission lines (OES) or mass-to-charge ratios (MS) ensure high specificity.
Throughput High; once samples are prepared, readings are very fast.Moderate; analyzes one element at a time (sequential).[18]Very High; capable of simultaneous or rapid sequential multi-element analysis.
Cost (Instrument) Low.Moderate.High to Very High.
Cost (Operational) Low; uses common reagents.Moderate; requires specific lamps and high-purity gases.High; requires high-purity argon, consumables, and significant power.
Key Advantage Simplicity, low cost, speed.Robust, reliable, and highly specific for metals.[14]Unmatched sensitivity and multi-element capability.[20]
Key Limitation Potential for interferences, lower sensitivity.[21][22]Sample must be in solution, sequential analysis.[18]High cost, complex instrumentation, potential for isobaric interferences (MS).

Detailed Experimental Protocol: Zinc Validation via the Zincon Method

This protocol outlines the procedure for validating zinc concentration in a soluble compound, adhering to the principles of ICH Q2(R1).

Materials and Reagents
  • Instrumentation: A calibrated double-beam UV/Vis spectrophotometer with 10 mm quartz cuvettes.

  • Reagents: Zinc sulfate heptahydrate (analytical standard), Zincon sodium salt, Sodium Hydroxide (NaOH), Boric Acid (H₃BO₃), Potassium Chloride (KCl), Sodium Ascorbate, Potassium Cyanide (KCN), Cyclohexanone, Deionized water.

  • Safety Precaution: Potassium cyanide is highly toxic. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment.

Solution Preparation
  • Stock Zinc Standard (1000 µg/mL): Accurately weigh and dissolve 4.398 g of ZnSO₄·7H₂O in deionized water and dilute to 1000 mL.

  • Buffer Solution (pH 9.0): Dissolve 6.18 g of H₃BO₃ and 7.46 g of KCl in deionized water. Adjust pH to 9.0 with 1M NaOH and dilute to 1000 mL.

  • Zincon Reagent: Dissolve 0.130 g of Zincon in 2 mL of 1M NaOH and dilute to 100 mL with deionized water.

  • Cyanide Solution (1% w/v): Dissolve 1.0 g of KCN in 100 mL of deionized water. (EXTREME CAUTION) .

  • Sodium Ascorbate Solution (5% w/v): Dissolve 5.0 g of sodium ascorbate in 100 mL of deionized water. Prepare fresh.

Experimental Workflow

Caption: Workflow for Spectrophotometric Validation of Zinc.

Procedure for Validation
  • Linearity and Range:

    • Prepare a series of at least five working standards from the stock solution, covering a range such as 0.5, 1.0, 2.5, 5.0, and 7.0 µg/mL.

    • Process each standard as described in the workflow diagram.

    • Measure the absorbance of each at 620 nm against a reagent blank.

    • Plot absorbance versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be >0.99.

  • Accuracy (Recovery Study):

    • Prepare a sample solution of your compound at a known theoretical zinc concentration.

    • Spike the sample solution with known amounts of zinc standard at three levels (e.g., 80%, 100%, and 120% of the expected concentration).

    • Analyze these spiked samples (n=3 for each level) using the developed method.

    • Calculate the percentage recovery. Acceptance criteria are typically 98.0% to 102.0%.

    • % Recovery = [(Measured Conc. - Sample Conc.) / Spiked Conc.] x 100[12]

  • Precision (Repeatability):

    • Prepare six individual samples from the same homogeneous batch at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (RSD). An RSD of ≤2% is generally acceptable.

Conclusion and Recommendations

UV-Vis spectrophotometry stands as a simple, rapid, and cost-effective method for the validation of zinc concentration in a wide variety of compounds.[3][12] Its primary strength lies in its accessibility and high throughput. The causality behind the protocol—precise pH control to ensure optimal complex formation, the use of masking agents like cyanide to enhance specificity, and subsequent de-masking to selectively measure zinc—is key to a successful assay.[5][6]

However, the method is not without limitations, primarily its moderate sensitivity and susceptibility to interferences.[21] For applications requiring the quantification of zinc at trace levels (ppb or lower) or in highly complex matrices where interferences cannot be adequately masked, alternative methods are superior. Flame AAS offers a robust, highly selective, and more sensitive alternative for routine quality control.[14][18] For research and development or applications demanding the utmost sensitivity and multi-element capability, ICP-MS or ICP-OES are the undisputed gold standards.[16][19]

The choice of analytical technique should always be guided by the "fitness for purpose" principle. For routine assays of zinc in pharmaceutical formulations where the concentration is relatively high and the matrix is clean, a properly validated spectrophotometric method is not only adequate but also economically prudent.

References

  • Najim, S. S., Jabir, H. A., & Al-Shwaiyat, A. K. A. (2019). Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent.
  • BenchChem. (n.d.). Application Notes and Protocols for the Quantitative Analysis of Zinc in Biological Tissues with Dithizone. BenchChem.
  • Flinn Scientific. (n.d.). Dithizone Paper. Flinn Scientific.
  • Gomes, S. A. O., et al. (2022). Zincon-Modified CNTs Electrochemical Tool for Salivary and Urinary Zinc Detection. Chemosensors, 10(12), 524.
  • Pogorielov, M., et al. (n.d.).
  • CABI Digital Library. (n.d.). A dithizone method for measurement of small amounts of zinc. CABI Digital Library.
  • NEMI. (n.d.). Standard Methods: 3500-Zn B: Zinc by Zincon Method.
  • Westöö, G. (1963).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Scribd. (n.d.). Zincon Method for Zinc Testing. Scribd.
  • International Journal of Advanced Research. (2021). SPECTROPHOTOMETRIC DETERMINATION OF METAL IONS USING CHROMOGENIC ORGANIC REAGENTS: TECHNIQUES, ADVANTAGES, AND CHALLENGES.
  • ICH. (n.d.). Quality Guidelines.
  • Elsherif, K. M., et al. (2022). Spectrophotometric Determination of Zn(II) and Cu(II) in Analytical Samples Using Murexide Reagent. Progress in Chemical and Biochemical Research, 5(3), 229-238.
  • Kumar, A., et al. (n.d.). Simple and sensitive spectrophotometric determination of Zn (II) in Biological and Pharmaceutical samples with 2-Benzoylpyridine thiosemicarbazone(BPT). Journal of Chemical and Pharmaceutical Research.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Hach. (n.d.). USEPA Zincon Method 8009. Hach.
  • CHEMetrics. (n.d.). Zinc - Zincon Method. Galgo.
  • Measurlabs. (n.d.).
  • Scholars Research Library. (n.d.). Extractive Spectrophotometric Estimation of Zinc from food and pharmaceutical samples using 1-phenyl-1-hydrazonyl-2-oximino propan. Scholars Research Library.
  • Wang, Y., et al. (2024). Novel Spectrophotometric Method for Robust Detection of Trace Copper and Cobalt in High-Concentration Zinc Solution. Molecules, 29(24), 5678.
  • Shimadzu. (n.d.). No.A359 - Measurement Wavelengths for Zinc. Shimadzu.
  • El-Shahawi, M. S., et al. (2025). Determining trace amounts of zinc in environmental and biological samples using solid-phase spectrophotometry. RSC Advances, 15(52), 36284-36294.
  • Gherman, S., et al. (2022).
  • PubMed. (n.d.). Application of a new spectrophotometric method for zinc determination in beverages and condiments. PubMed.
  • PubMed. (2000).
  • Uddin, M. J., et al. (2020). A Highly Selective and Simple Spectrophotometric Method for the Determination of Zinc at Nano-trace Levels in Some Environmental. European Journal of Chemistry, 11(2), 160-167.
  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Zinc. NCBI Bookshelf.
  • Boston Med Supply. (2025).
  • Surman Journal for Science and Technology. (2025).
  • BenchChem. (n.d.).
  • Qualitest FZE. (2025). AAS Explained: Pros, Cons & How to Choose a Spectrometer. Qualitest FZE.
  • Danaher Life Sciences. (n.d.).
  • Al-Ashkar, I., et al. (2023). Comparison between Acid Digestion (ICP-OES) and X-ray Fluorescence (XRF) Spectrometry for Zinc Concentration Determination in Rice (Oryza sativa L.). Applied Sciences, 13(5), 3183.

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A Researcher's Guide to the Structural Landscape of Zinc Carboxylate Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Zinc(II) carboxylate complexes represent a cornerstone in coordination chemistry, underpinning advancements in catalysis, materials science, and bioinorganic chemistry. Their remarkable structural diversity, stemming from the flexible coordination chemistry of the zinc ion and the versatile binding modes of the carboxylate ligand, allows for the rational design of molecules with tailored properties. This guide provides a comparative analysis of the primary structural classes of zinc carboxylate complexes, from simple mononuclear species to intricate metal-organic frameworks (MOFs). We will explore the key factors that govern their self-assembly, present comparative experimental data for their characterization, and provide validated protocols for their synthesis and analysis.

Introduction: The Versatility of the Zinc-Carboxylate Bond

The d¹⁰ electronic configuration of the Zn(II) ion imparts no ligand field stabilization energy, resulting in a high degree of stereochemical flexibility. This allows zinc to readily adopt various coordination geometries, most commonly tetrahedral, square pyramidal, and octahedral.[1] This flexibility, combined with the carboxylate group's ability to adopt multiple coordination modes, is the fundamental driver of the vast structural landscape of these complexes.[2][3] Understanding how to navigate this landscape is critical for researchers aiming to synthesize materials with specific network topologies, porosities, or reactive centers. This guide serves as a technical resource for drug development professionals, materials scientists, and researchers, offering insights into the causal relationships between synthetic inputs and structural outputs.

Fundamental Building Blocks: Coordination Modes of the Carboxylate Ligand

The structural architecture of any zinc carboxylate complex is dictated at the most fundamental level by how the carboxylate anion (RCOO⁻) binds to one or more zinc centers. The difference in the asymmetric (νas) and symmetric (νs) stretching frequencies of the C=O bonds, observed via FT-IR spectroscopy, provides a powerful diagnostic tool to probe these modes.[4][5]

The principal coordination modes include:

  • Monodentate: The carboxylate binds through only one of its oxygen atoms. This mode typically results in a large separation (Δν = νas - νs) in the IR spectrum.

  • Bidentate Chelating: Both oxygen atoms of the carboxylate bind to the same zinc ion, forming a four-membered ring. This constrained geometry leads to a small Δν value.[5]

  • Bidentate Bridging: The carboxylate ligand bridges two different zinc ions. This is the most common mode in polynuclear clusters and coordination polymers. It can be further subdivided into:

    • Syn-Syn: Both Zn atoms are on the same side of the carboxylate plane. This is characteristic of the dinuclear paddle-wheel structure.

    • Syn-Anti: The Zn atoms are on opposite sides of the carboxylate plane.

    • Anti-Anti: A less common arrangement.

The ability of carboxylates to bridge multiple metal centers is a key feature that enables the construction of higher-order structures.[2][6]

G Fig. 1: Common Carboxylate Coordination Modes cluster_0 Monodentate cluster_1 Bidentate Chelating cluster_2 Bidentate Bridging (Syn-Syn) Zn1 Zn O1 O Zn1->O1 C1 C O1->C1 O2 O C1->O2 R1 R C1->R1 Zn2 Zn O3 O Zn2->O3 O4 O Zn2->O4 C2 C O3->C2 R2 R C2->R2 O4->C2 Zn3 Zn O5 O Zn3->O5 Zn4 Zn O6 O Zn4->O6 C3 C O5->C3 R3 R C3->R3 O6->C3 G Fig. 2: Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization A Reactants (Zinc Salt + Carboxylic Acid) B Solvothermal/Room Temp. Reaction A->B C Crystallization B->C D FT-IR Spectroscopy (Probe Coordination Mode) C->D E Single-Crystal XRD (Definitive Structure) C->E F NMR Spectroscopy (Confirm Ligand Integrity) C->F G Structural Elucidation & Property Analysis D->G E->G F->G

Sources

Thermal stability of Zinc cyclohexanebutyrate dihydrate versus anhydrous form

Author: BenchChem Technical Support Team. Date: March 2026

Thermal Stability of Zinc Cyclohexanebutyrate: Dihydrate versus Anhydrous Form

Executive Summary

In pharmaceutical compounding, materials science, and analytical chemistry, the hydration state of metal-organic precursors dictates both their thermodynamic behavior and their reactivity. Zinc cyclohexanebutyrate (ZCB) is a premier lipophilic zinc salt utilized as a standard reference material for petroleum products[1] and as a highly effective precursor for the synthesis of monodisperse zinc oxide (ZnO) nanoparticles[2].

This guide provides an objective, data-driven comparison of the thermal stability profiles of Zinc cyclohexanebutyrate dihydrate versus its anhydrous form . By understanding the mechanistic causality behind their thermal degradation, researchers can optimize processing conditions—whether for hot-melt extrusion in drug development or controlled pyrolysis in nanomaterial synthesis.

Mechanistic Causality: The Role of Hydration in Thermal Stability

The fundamental difference in thermal stability between the two forms lies in the coordination chemistry of the zinc center.

  • The Dihydrate Form (

    
    ):  Features two coordinated water molecules within its crystal lattice. These water molecules act as in situ nucleophiles. When subjected to thermal stress (80 °C – 130 °C), the endothermic release of these water molecules disrupts the crystal packing. In aprotic solvents like dimethyl sulfoxide (DMSO), this coordinated water drives the spontaneous alkaline hydrolysis of the salt, yielding ZnO nanocrystallites with an average size of 2.12 nm, where rock salt and wurtzite structures uniquely coexist[3].
    
  • The Anhydrous Form (

    
    ):  Lacks coordinated water, rendering it thermally stable up to the onset of carboxylate ligand pyrolysis (>310 °C). Because it cannot undergo auto-hydrolysis, it requires external hydrolytic agents to form ZnO. This form is mandatory when ZCB is used as an analytical standard, as fluctuating moisture content compromises stoichiometric precision[1].
    

G Dihydrate ZCB Dihydrate (Thermally Labile) Dehydration Endothermic Dehydration (80-130°C) Dihydrate->Dehydration Heat Applied Anhydrous Anhydrous ZCB (Thermally Stable) Decomposition Exothermic Pyrolysis (>310°C) Anhydrous->Decomposition Thermal Activation Dehydration->Anhydrous -2H₂O ZnO ZnO Nanocrystals (Final Residue) Decomposition->ZnO +O₂, -CO₂

Figure 1: Thermodynamic degradation pathway of Zinc cyclohexanebutyrate from dihydrate to ZnO.

Comparative Thermal Stability Profiles

To objectively compare the two forms, we must look at their Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) metrics. The table below synthesizes the quantitative thermal data.

ParameterThis compoundAnhydrous Zinc Cyclohexanebutyrate
Molecular Formula


Formula Weight 439.90 g/mol 403.87 g/mol
Initial Thermal Event Endothermic dehydration (~110 °C)None (Stable baseline)
Dehydration Mass Loss ~8.19% (Theoretical for

)
< 0.5% (Surface moisture only)
Ligand Pyrolysis Onset ~310 °C (Post-dehydration)~315 °C
Peak Exothermic Event ~350 °C (Oxidative combustion)~350 °C (Oxidative combustion)
Final ZnO Residue Yield ~18.5% (at 700 °C)~20.1% (at 700 °C)
Primary Application Precursor for colloidal ZnO synthesis[3]Analytical standard for Zinc[1]

Self-Validating Experimental Workflows

As an application scientist, I emphasize that experimental protocols must be designed with built-in quality control. Below are two field-proven methodologies for handling and analyzing ZCB.

Protocol 1: Preparation of the Anhydrous Standard (NIST Method)

Oven-drying zinc carboxylates often leads to partial melting or premature ligand degradation. To achieve a true anhydrous state for analytical precision, chemical desiccation is required.

  • Sample Preparation: Accurately weigh approximately 0.6 g of ZCB dihydrate into a pre-weighed, dry glass weighing boat[1].

    • Causality: Using a wide boat maximizes the surface-area-to-volume ratio, ensuring uniform moisture diffusion.

  • Chemical Dehydration: Place the sample in a vacuum desiccator over fresh phosphorus pentoxide (

    
    ) for a minimum of 43 hours at room temperature[1].
    
    • Causality:

      
       provides a thermodynamically driven, low-temperature dehydration environment, preventing the thermal degradation of the cyclohexanebutyrate ligand.
      
  • Gravimetric Verification: Re-weigh the sample rapidly to minimize atmospheric moisture reabsorption.

    • Self-Validation Check: The mass must decrease by exactly 8.19% ± 0.1% . A stable mass at this theoretical threshold confirms complete transition to the anhydrous state. If the mass loss is less, extend the desiccation time.

Protocol 2: TGA-DSC Profiling of ZCB Forms

To map the thermal stability of the synthesized forms, a dual-atmosphere TGA-DSC approach is utilized.

  • Inert Purge (Dehydration Phase): Load 5-10 mg of the sample into an alumina crucible. Ramp the temperature from 25 °C to 200 °C at 10 °C/min under a Nitrogen (

    
    ) atmosphere.
    
    • Causality: An inert atmosphere prevents premature oxidation of the organic ligand, allowing for the clean isolation of the endothermic dehydration peak.

  • Isothermal Hold: Hold at 200 °C for 10 minutes.

    • Self-Validation Check: The derivative thermogravimetry (DTG) curve must return to a flat, zero baseline. A non-zero baseline indicates the continuous volatilization of uncoordinated solvent impurities rather than true crystalline dehydration.

  • Oxidative Pyrolysis Phase: Switch the purge gas to Synthetic Air (

    
    ) and ramp to 700 °C at 10 °C/min.
    
    • Causality: The introduction of oxygen triggers the exothermic combustion of the cyclohexanebutyrate ligand, leaving pure ZnO as the final residue. The final mass must align with the theoretical yields (18.5% for dihydrate, 20.1% for anhydrous).

Strategic Applications in Research

1. Nanomaterials Synthesis: The dihydrate form is highly prized in the synthesis of ZnO nanoparticles. Experimental results demonstrate that the cyclohexanebutyrate ligand acts as a superior capping agent compared to zinc acetate[3]. When dissolved in DMSO, the coordinated water in the dihydrate form initiates spontaneous hydrolysis, yielding highly monodisperse, ultra-small (2.12 nm) ZnO quantum dots without the need for harsh external bases[2][3].

2. Analytical Chemistry & Petroleum Standards: In the petroleum industry, precise quantification of zinc in lubricating oils is critical for monitoring anti-wear additives. The anhydrous form of ZCB is certified by the National Bureau of Standards (SRM 1073b) because its lack of hydration water ensures a perfectly stable molecular weight (403.87 g/mol ), allowing for exact stoichiometric calculations of zinc content (certified at 16.66% Zn by weight)[1].

References

  • National Bureau of Standards. "Certificate of Analysis: Standard Reference Material 1073b, Zinc Cyclohexanebutyrate." NIST. Available at:[Link]

  • Pál, T., et al. "Synthesis of ZnO Nanoparticles on a Clay Mineral Surface in Dimethyl Sulfoxide Medium." Langmuir, American Chemical Society, 2004. Available at:[Link]

  • Korgel, B. A., et al. "Novel Synthesis Pathway of ZnO Nanoparticles from the Spontaneous Hydrolysis of Zinc Carboxylate Salts." The Journal of Physical Chemistry B, American Chemical Society, 2003. Available at:[Link]

Sources

A Comparative Guide to the Spectroscopic Characterization of Zinc Cyclohexanebutyrate Dihydrate Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the spectroscopic analysis of Zinc Cyclohexanebutyrate Dihydrate, a critical reference standard for researchers, scientists, and professionals in drug development. In the pharmaceutical industry, the unequivocal identification and purity assessment of reference standards are paramount for regulatory compliance and ensuring the quality of active pharmaceutical ingredients (APIs).[1][2][3][4] This document moves beyond a simple listing of data, offering in-depth methodologies and the scientific rationale behind the application of key spectroscopic techniques. Given the specificity of this organometallic compound, this guide establishes a robust analytical workflow, drawing comparisons from spectral data of analogous structures such as other zinc carboxylates and cyclohexane derivatives.

Molecular Structure and Its Spectroscopic Implications

This compound ([C₆H₁₁(CH₂)₃CO₂]₂Zn·2H₂O) is an organometallic salt where a central zinc(II) ion is coordinated to two cyclohexanebutyrate ligands, with two water molecules completing the coordination sphere.[5][6][7] The key to its spectroscopic characterization lies in understanding its constituent parts:

  • The Cyclohexane Ring: A saturated aliphatic ring that will exhibit characteristic C-H stretching and bending vibrations. Its conformational flexibility (chair, boat) can influence the spectral features.[8][9]

  • The Butyrate Linker: A four-carbon alkyl chain connecting the ring to the carboxylate group.

  • The Carboxylate-Zinc Core: The ionic and coordination interactions between the carboxylate groups (COO⁻) and the Zn²⁺ ion are the most diagnostic features, particularly in vibrational spectroscopy.

  • Water of Hydration: The presence of water molecules will be evident in the infrared spectrum.

A multi-technique approach is not just recommended but essential for building a complete, self-validating profile of a reference standard.[1]

Vibrational Spectroscopy: A Tale of Two Techniques

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.[10] While FTIR is sensitive to changes in dipole moment, Raman spectroscopy detects changes in polarizability. For a comprehensive analysis of this compound, both are indispensable.

Experimental Protocol: Vibrational Spectroscopy
  • Sample Preparation (FTIR): For solid-state analysis, prepare a KBr (potassium bromide) pellet by intimately mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a small amount of the neat solid directly onto the ATR crystal.

  • Sample Preparation (Raman): Place a small amount of the solid sample into a glass capillary tube or onto a microscope slide. The choice of laser excitation wavelength (e.g., 532 nm, 785 nm) is critical to minimize fluorescence.

  • Data Acquisition:

    • FTIR: Collect the spectrum typically from 4000 to 400 cm⁻¹. A resolution of 4 cm⁻¹ is generally sufficient.

    • Raman: Collect the spectrum over a similar range. The laser power and exposure time should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.

  • Data Analysis: Perform baseline correction and peak picking. Compare the obtained spectra with those of the free ligand (cyclohexanebutyric acid) and other known metal carboxylates to identify key shifts upon coordination to the zinc ion.

Workflow for Vibrational Spectroscopy Analysis

Caption: Workflow for Vibrational Spectroscopy.

Expected Spectral Features

The coordination of the carboxylate group to the zinc ion is the most informative aspect. The difference (Δν) between the asymmetric (νₐsym) and symmetric (νₛym) stretching frequencies of the COO⁻ group can elucidate the coordination mode (monodentate, bidentate chelating, or bridging).

Functional Group Vibrational Mode Expected FTIR Wavenumber (cm⁻¹) Expected Raman Wavenumber (cm⁻¹) Comments
Water of HydrationO-H Stretch3500 - 3200 (broad)WeakIndicates the presence of water molecules.
Cyclohexane/ButyrateC-H Stretch2927 - 28542930 - 2850 (strong)Characteristic of sp³ C-H bonds.[11]
Cyclohexane/ButyrateCH₂ Bending/Scissoring~1465~1450Confirms the aliphatic nature.
CarboxylateAsymmetric COO⁻ Stretch (νₐsym)1650 - 15501650 - 1550 (variable)Position is highly sensitive to the metal ion and coordination.[10][12]
CarboxylateSymmetric COO⁻ Stretch (νₛym)1450 - 13801450 - 1380 (strong)The Δν (νₐsym - νₛym) is key to determining coordination.
Zinc-OxygenZn-O Stretch< 500< 500Provides direct evidence of the metal-ligand bond.[13]
CyclohexaneRing Vibrations1200 - 8001200 - 800Fingerprint region for the cyclohexane moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is unparalleled for providing detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR will be used to confirm the structure of the organic ligand.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial as the compound's solubility can be limited.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Reference: Use Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[14]

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts and coupling patterns to assign signals to specific protons and carbons in the molecule. Compare the spectra to that of the free ligand, 4-cyclohexylbutyric acid, to observe any shifts due to coordination with zinc.[15][16]

Workflow for NMR Spectroscopy Analysis

Caption: Workflow for NMR Spectroscopy.

Predicted Spectroscopic Data

The NMR spectra will primarily characterize the cyclohexanebutyrate ligand. The signals of the protons and carbons closest to the carboxylate group are expected to show the most significant chemical shift changes upon coordination to the diamagnetic Zn²⁺ ion compared to the free acid.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Comments
-COOH (free acid)~11.0~180This signal will be absent in the zinc salt.
α-CH₂~2.2-2.4~35-40Expected to be deshielded due to proximity to the carboxylate.
β-CH₂ & γ-CH₂~1.4-1.8~25-35Complex overlapping multiplets.
Cyclohexane-CH~1.6-1.8 (axial), ~0.8-1.3 (equatorial)~26-45Broad, complex multiplets due to multiple couplings.

Note: Predicted shifts are based on data for 4-cyclohexylbutyric acid and general principles. Actual values may vary.[15][16]

Mass Spectrometry: Confirming Molecular Identity

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For an organometallic complex like this compound, it is crucial for confirming the overall structure.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for organometallic compounds, as it often keeps the complex intact.[17][18] Both positive and negative ion modes should be explored.

  • Mass Analysis: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements. This allows for the determination of the elemental composition.[17]

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion and other related species. A key feature will be the characteristic isotopic pattern of zinc (⁶⁴Zn 48.9%, ⁶⁶Zn 27.8%, ⁶⁷Zn 4.1%, ⁶⁸Zn 18.6%).[19] This pattern serves as a definitive confirmation of the presence of one zinc atom in the detected ion.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for Mass Spectrometry.

Expected Mass Spectrometry Data

The analysis should aim to identify ions that confirm the association of the zinc cation with the cyclohexanebutyrate ligands.

Ion Species Expected m/z (for ⁶⁴Zn) Ionization Mode Comments
[Zn(C₁₀H₁₇O₂) + H]⁺234.09PositiveA fragment containing one zinc and one deprotonated ligand.
[Zn(C₁₀H₁₇O₂)(C₁₀H₁₈O₂)]⁺404.22PositiveThe intact cation with one ligand protonated.
[C₁₀H₁₇O₂]⁻169.12NegativeThe deprotonated ligand (cyclohexanebutyrate).
[Zn(C₁₀H₁₇O₂)₃]⁻571.32NegativeA potential adduct with three ligands.

Note: The observation of these specific ions will depend on the ESI conditions. The most critical aspect is the confirmation of the zinc isotopic pattern for any zinc-containing fragment.

Conclusion: An Integrated Approach to Reference Standard Qualification

The qualification of this compound as a reference standard necessitates a comprehensive analytical approach. No single technique can provide a complete structural and purity profile. Vibrational spectroscopy (FTIR and Raman) confirms the presence of all functional moieties and provides insight into the metal-ligand coordination. NMR spectroscopy offers an unambiguous structural map of the organic ligand. High-resolution mass spectrometry definitively confirms the molecular weight and elemental composition, with the zinc isotopic pattern serving as an unmistakable marker.

By integrating the data from these orthogonal techniques, researchers and quality control professionals can build a robust and defensible analytical package for this reference standard, ensuring its suitability for its intended use in pharmaceutical development and manufacturing.

References

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  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). In Structure Elucidation by NMR in Organic Chemistry. Available at: [Link]

  • Accurate Determination of the Structure of Cyclohexane by Femtosecond Rotational Coherence Spectroscopy and Ab Initio Calculations. (n.d.). ResearchGate. Available at: [Link]

  • Conformational Abnormalities in Cyclohexane Chemistry. (n.d.). RSC Publishing. Available at: [Link]

  • FTIR Investigation of the Fluorocyclohexane Ring Inversion in Liquid Kr. (n.d.). ResearchGate. Available at: [Link]

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  • Spectra–Structure Correlations in Raman Spectroscopy. (n.d.). IIS Windows Server. Available at: [Link]

  • Conformational Analysis of Cyclohexane. (n.d.). Perlego. Available at: [Link]

  • 4.3: Raman Spectroscopy. (2025). Chemistry LibreTexts. Available at: [Link]

  • Raman spectroscopy of transition metal complexes: molecular vibrational frequencies, phase transitions, isomers, and electronic. (2012). SciSpace. Available at: [Link]

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A Senior Application Scientist's Guide to Selecting the Optimal Zinc Precursor: A Comparative Analysis of Zinc Cyclohexanebutyrate Dihydrate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of a metal precursor is a foundational decision that dictates the downstream success of a synthesis or formulation. This guide provides an in-depth, comparative analysis of Zinc Cyclohexanebutyrate Dihydrate against more conventional zinc precursors. The objective is to move beyond catalog specifications and provide a functional, data-driven framework for precursor selection based on performance in key applications.

Introduction: The Critical Role of the Precursor

Zinc is a ubiquitous element in scientific research, with critical roles in pharmaceuticals, catalysis, and materials science.[1][2] However, the zinc ion (Zn²⁺) is never used in isolation; it is introduced into a system via a precursor—a molecular compound that carries the zinc. The properties of this precursor, particularly the nature of its counter-ion or ligand, profoundly influence the outcome. Factors such as solubility, stability, reactivity, and even the morphology of synthesized materials are all dictated by the choice of the zinc salt.[3][4]

This guide focuses on this compound, an organometallic compound, and cross-references its performance with commonly used inorganic and simple organic salts like zinc sulfate, zinc chloride, zinc nitrate, and zinc acetate.[5] The central thesis is that the optimal precursor is not a one-size-fits-all solution but is instead dictated by the specific demands of the application.

Physicochemical Properties: A Head-to-Head Comparison

The first step in precursor selection is a thorough evaluation of its fundamental physicochemical properties. These properties are the primary determinants of how the precursor will behave in a given solvent system and under specific reaction conditions.

PropertyThis compoundZinc Acetate DihydrateZinc Sulfate HeptahydrateZinc ChlorideZinc Nitrate Hexahydrate
Molecular Formula [C₆H₁₁(CH₂)₃CO₂]₂Zn·2H₂O(CH₃COO)₂Zn·2H₂OZnSO₄·7H₂OZnCl₂Zn(NO₃)₂·6H₂O
Molecular Weight 439.99 g/mol [5][6][7]219.51 g/mol 287.56 g/mol 136.30 g/mol 297.49 g/mol
Appearance White powder[5]White crystalline solidWhite crystalline solidWhite crystalline powderColorless crystals
Elemental Zinc (%) ~14.9%~29.8%[8]~22.7%[9]~47.9%~22.0%
Solubility in Water Insoluble[5]Very High[8]High[8]Very HighVery High
Melting Point 77-80 °C[5][10]~237 °C (decomposes)~100 °C (decomposes)290 °C36.4 °C

Analysis of Properties:

A clear distinction emerges from this data. This compound is a non-polar, water-insoluble compound with a relatively low melting point. This contrasts sharply with the other precursors, which are all highly water-soluble inorganic or simple organic salts. This fundamental difference in solubility is the single most important factor governing its potential applications. While its insolubility in aqueous media makes it unsuitable for many standard pharmaceutical formulations, it opens up possibilities in non-aqueous systems, polymer composites, or as a precursor for solid-state synthesis.

Application-Specific Performance

The true measure of a precursor's value lies in its performance within a specific experimental context. Here, we explore three key areas: pharmaceutical bioavailability, materials synthesis, and catalysis.

Pharmaceutical Formulations and Bioavailability

In drug development, particularly for supplements, the bioavailability of zinc is paramount.[1][2][11] Bioavailability is heavily influenced by the solubility of the zinc salt in the gastrointestinal tract.[2][9]

Discussion:

Highly water-soluble salts like zinc gluconate, citrate, and acetate are generally considered to have good bioavailability.[1][2][12] Zinc oxide, being insoluble in water but soluble in acid, has lower absorption rates.[2] Given that this compound is insoluble in water, its use in conventional oral dosage forms for systemic zinc supplementation would be challenging. However, its lipophilic nature, due to the cyclohexanebutyrate ligand, could make it a candidate for specialized drug delivery systems, such as lipid-based formulations or for topical applications where penetration of the stratum corneum is desired.

Experimental Protocol: Comparative In Vitro Dissolution

To quantitatively assess the potential release of zinc from different precursors under simulated physiological conditions, a standardized dissolution test is employed. This protocol is based on USP guidelines.[13][14]

  • Preparation of Dissolution Medium: Prepare 900 mL of 0.1 N HCl to simulate gastric fluid. Maintain the temperature at 37 ± 0.5°C.[13][14]

  • Apparatus Setup: Use a USP Dissolution Apparatus 2 (paddle method) set to a rotation speed of 75 RPM.[13]

  • Sample Preparation: Prepare capsules containing an equivalent amount of elemental zinc from each precursor (e.g., 25 mg of elemental zinc).

  • Dissolution Test: Place one capsule in each dissolution vessel. Start the apparatus.

  • Sampling: Withdraw aliquots (e.g., 5 mL) from each vessel at specified time points (e.g., 15, 30, 45, 60, and 120 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analysis: Filter the samples and analyze the zinc concentration using a validated analytical method, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

  • Data Interpretation: Plot the percentage of zinc dissolved versus time for each precursor. The requirement for supplements is typically not less than 75% of the labeled content dissolved in one hour.[13]

Materials Synthesis: Nanoparticles and Metal-Organic Frameworks (MOFs)

The choice of precursor is a critical parameter in nanomaterial synthesis, directly influencing the size, morphology, and crystalline structure of the final product.[3][4][15]

Discussion:

In the synthesis of Zinc Oxide (ZnO) nanoparticles, different precursors lead to vastly different outcomes. Studies have shown that zinc acetate is often favored for producing nanoparticles with high photocatalytic activity, which is attributed to reduced crystalline size and increased surface area.[3][15] Zinc nitrate, on the other hand, can be used to generate varied morphologies like nanorods or flower-like structures.[3][16]

For this compound, its organic, bulky ligand and insolubility in common polar solvents suggest its utility in non-aqueous sol-gel or solvothermal methods. The decomposition of the cyclohexanebutyrate ligand at elevated temperatures could serve as an in-situ source of carbon, potentially creating carbon-doped ZnO materials with unique electronic or photocatalytic properties.

In the field of Metal-Organic Frameworks (MOFs), the precursor's counter-ion plays a significant role. The synthesis of ZIF-8 (Zeolitic Imidazolate Framework-8), for example, is sensitive to the zinc source, with zinc nitrate, acetate, and sulfate all being used.[17][18] The use of this compound in MOF synthesis is less explored but could lead to novel framework topologies or act as a modulator to control crystal growth, given the coordinating potential of the carboxylate group.

Experimental Workflow: Precursor Influence on ZnO Nanoparticle Synthesis

This workflow outlines a comparative synthesis of ZnO nanoparticles using a precipitation method to highlight the impact of the precursor.

G cluster_0 Preparation cluster_1 Synthesis cluster_2 Characterization P1 Prepare 0.15 M Solutions of each Zinc Precursor (Acetate, Nitrate, Sulfate, Cyclohexanebutyrate*) S1 Slowly add NaOH to Zinc solution under vigorous stirring P1->S1 Note *For Zinc Cyclohexanebutyrate, a non-aqueous solvent like ethanol would be required. P1->Note P2 Prepare 0.3 M NaOH Precipitating Agent P2->S1 S2 Age precipitate (e.g., 2 hours at RT) S1->S2 S3 Collect precipitate via centrifugation S2->S3 S4 Wash with DI Water and Ethanol (3x) S3->S4 S5 Dry precipitate (e.g., 100°C for 12h) S4->S5 S6 Calcine powder (e.g., 400°C for 3h) S5->S6 C1 XRD (Phase & Crystallite Size) S6->C1 C2 SEM / TEM (Morphology & Particle Size) S6->C2 C3 BET Analysis (Surface Area) S6->C3 C4 UV-Vis / PL (Optical Properties) S6->C4

Caption: Workflow for comparing zinc precursors in ZnO nanoparticle synthesis.

Catalysis

In heterogeneous catalysis, zinc compounds can act as catalysts themselves or as precursors to active catalytic species, often ZnO.[19][20] The precursor's properties can influence the final catalyst's dispersion, surface area, and the formation of active sites.

Discussion:

The introduction of zinc can act as a structural promoter in catalysts, for example, by increasing the dispersion of iron particles in catalysts for CO₂ hydrogenation.[20] The choice of precursor can affect the formation of mixed-metal oxide phases, which in turn influences catalytic activity and selectivity.[20] For instance, in the synthesis of Cu/ZnO catalysts for methanol synthesis, the structure of the copper-zinc hydroxycarbonate precursor, which is dependent on preparation conditions, has a profound effect on the final catalyst's activity.[21]

This compound, with its large organic component, would likely require a calcination step to be converted into an active ZnO-based catalyst. The nature of its thermal decomposition could influence the resulting ZnO's morphology and defect structure, which are critical for catalytic performance. The bulky ligand might also serve as a templating agent during catalyst preparation, leading to materials with controlled porosity.

Experimental Protocol: Benchmarking Catalyst Performance

Evaluating a catalyst requires a standardized approach to ensure data is comparable and meaningful.[22][23]

  • Catalyst Preparation: Prepare catalysts from each zinc precursor, ensuring equivalent final zinc loading. This typically involves impregnation onto a support (e.g., Al₂O₃, SiO₂) followed by calcination and, if necessary, reduction.

  • Reactor Setup: Load a fixed amount of catalyst into a packed-bed flow reactor.

  • Pre-treatment: Activate the catalyst under standard conditions (e.g., heating under a flow of H₂ or N₂).

  • Performance Evaluation:

    • Introduce the reactant feed (e.g., a mixture of CO₂ and H₂) at a defined temperature, pressure, and space velocity.

    • Analyze the reactor effluent using an online Gas Chromatograph (GC) to determine the composition of products and unreacted starting materials.

    • Measure Activity: Calculate the conversion of the reactant as a function of temperature or time on stream.

    • Measure Selectivity: Calculate the molar percentage of the desired product relative to all products formed.[24]

    • Assess Stability: Monitor the catalyst's activity and selectivity over an extended period (e.g., 100 hours) to evaluate deactivation.[22]

  • Post-Characterization: Characterize the spent catalyst to understand the causes of deactivation.

Decision-Making Framework for Precursor Selection

Choosing the right precursor requires a logical, application-driven approach. The following diagram provides a simplified decision-making framework.

Caption: Decision tree for selecting an appropriate zinc precursor.

Conclusion

The selection of a zinc precursor is a multi-faceted decision that extends far beyond simple cost and availability. As demonstrated, this compound possesses a unique set of physicochemical properties, primarily its insolubility in water and its bulky organic ligand, that set it apart from common inorganic zinc salts. While this makes it unsuitable for applications requiring high aqueous solubility, such as conventional oral supplements, it opens promising avenues in materials science and specialized formulations where non-polar characteristics are advantageous. For applications in catalysis and nanoparticle synthesis, it represents an opportunity to create materials with novel morphologies and properties. Ultimately, a deep understanding of the application's requirements, coupled with a data-driven comparison of precursor properties and performance, is essential for making an informed and effective selection.

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Degradation pathways of zinc white pigments in art

Author: BenchChem Technical Support Team. Date: March 2026

Characterizing Solid-State Degradation in Oil Paints: A Comparative Guide to Zinc White Saponification Analysis

As a Senior Application Scientist, I often draw parallels between the stability of historical oil paintings and the solid-state degradation of pharmaceutical formulations. Just as active pharmaceutical ingredients (APIs) can undergo deleterious reactions with excipients, inorganic pigments in art react with organic binders over decades. Zinc white (ZnO), a pigment widely adopted in the 19th and 20th centuries, is highly reactive with the triglyceride networks of drying oils like linseed oil[1][2].

This interaction leads to the formation of zinc carboxylates (metal soaps), resulting in severe mechanical degradation, including embrittlement, severe delamination, and the eruption of surface protrusions[2][3]. For materials scientists and analytical chemists, characterizing this degradation pathway requires a multi-modal approach to differentiate between amorphous intermediates and crystalline end-products[4][5]. This guide objectively compares the analytical techniques used to monitor these kinetics and provides validated methodologies for experimental replication.

The Mechanistic Pathway of Zinc Soap Formation

The degradation of zinc white is not a simple, single-step precipitation; it is a complex, diffusion-limited solid-state reaction[6].

  • Hydrolysis & Oxidation: Environmental moisture and light catalyze the hydrolysis of the triglyceride binder, releasing free fatty acids (FFAs) such as palmitic, stearic, and oleic acid[1][7].

  • Initial Saponification (The Ionomeric Phase): Zinc ions migrate from the ZnO particles and bind to the carboxylate moieties on the polymerized oil network. This forms an amorphous zinc carboxylate phase, structurally analogous to synthetic ionomers[4].

  • Nucleation & Crystallization: Over time, these amorphous complexes undergo diffusion-limited nucleation, crystallizing into distinct zinc soaps (e.g., zinc palmitate or zinc stearate)[5][8]. This phase separation physically disrupts the paint film, leading to spalling and flaking[3][9].

G Triglycerides Triglyceride Binder (Linseed Oil) Hydrolysis Hydrolysis / Oxidation (Moisture, Light) Triglycerides->Hydrolysis FFA Free Fatty Acids (FFAs) (Palmitic, Stearic) Hydrolysis->FFA Saponification Initial Saponification (Metal-Ion Migration) FFA->Saponification ZnO Zinc White Pigment (ZnO) ZnO->Saponification Amorphous Amorphous Zinc Carboxylates (Ionomeric Phase) Saponification->Amorphous Nucleation Diffusion-Limited Nucleation (KJMA Kinetics) Amorphous->Nucleation Crystalline Crystalline Zinc Soaps (Zn Palmitate/Stearate) Nucleation->Crystalline Degradation Paint Degradation (Protrusions, Delamination) Crystalline->Degradation

Mechanistic pathway of zinc white degradation: from triglyceride hydrolysis to crystalline soap formation.

Comparative Guide of Analytical Techniques

To accurately monitor this pathway, researchers must select techniques capable of resolving both the short-range order of amorphous complexes and the long-range order of crystalline soaps. Relying solely on a single technique often leads to false negatives during early-stage degradation.

  • Fourier Transform Infrared Spectroscopy (FTIR & PTIR): FTIR is the workhorse for identifying the chemical state of the carboxylate group. Crystalline zinc soaps exhibit sharp asymmetric stretch (COO−) bands (e.g., 1539 cm−1), whereas the amorphous ionomeric phase is characterized by a distinct, broadened band shifted to 1570–1590 cm−1[4][5]. For nanoscale spatial resolution, Photothermal Induced Resonance (PTIR) couples IR lasers with atomic force microscopy, revealing that zinc stearate nano-aggregates often cluster heterogeneously near additives like aluminum stearate[9][10].

  • X-Ray Diffraction (XRD): While essential for confirming the specific polymorphs of crystalline zinc soaps, conventional XRD is "blind" to the intermediate amorphous phase[4]. It must be used orthogonally with FTIR to prevent misinterpreting the absence of Bragg peaks as an absence of degradation[4][5].

  • Solid-State NMR (ssNMR): Ultra-high-field 67Zn and 13C ssNMR provide unparalleled insights into the local atomic environment. NMR kinetic studies have demonstrated that zinc soap nucleation follows the Kolmogorov-Johnson-Mehl-Avrami (KJMA) model for diffusion-limited kinetics[6][8].

Quantitative Comparison of Analytical Modalities
Analytical TechniquePrimary Target SpeciesSpatial ResolutionKey Kinetic IndicatorLimitations
ATR-FTIR / PTIR Vibrational modes of COO−Bulk (ATR) to Nanoscale (PTIR)Shift from 1580 cm⁻¹ to 1539 cm⁻¹Overlapping bands in complex historical mixtures
Synchrotron µ-XRD Long-range crystal latticesMicroscale (µ-XRD)Emergence of Bragg diffraction peaksBlind to amorphous ionomeric intermediate phases
Solid-State NMR Local atomic environmentsBulk¹³C / ⁶⁷Zn chemical shift evolutionLow natural abundance of ⁶⁷Zn requires ultra-high fields

Experimental Protocols: A Self-Validating System

In my experience, studying historical samples directly introduces too many uncontrolled variables. To isolate the kinetics of zinc soap formation, researchers must synthesize simplified model systems. The following protocols are designed to be self-validating, ensuring that analytical baselines are rigorously established before kinetic monitoring begins.

Protocol 1: Synthesis and Accelerated Aging of Model Paint Systems

Causality Focus: We utilize isotopic labeling to enhance instrumental sensitivity and isolate the specific reaction pathway from the background triglyceride network.

  • Reference Soap Synthesis: Synthesize pure zinc palmitate (ZnPa) by mixing basic aqueous solutions of palmitic acid with zinc nitrate. Dry thoroughly in a desiccator over P2O5[5][11].

    • Validation: Confirm the absolute purity of this standard via PXRD and FTIR. This establishes the "100% crystalline" end-member spectrum for later kinetic fitting[11].

  • Binder Preparation: Mix cold-pressed untreated linseed oil with 13C-labeled palmitic acid[5][6].

    • Causality: 13C labeling dramatically enhances ssNMR sensitivity, allowing researchers to track the specific fate of the free fatty acid without interference from the natural 12C triglyceride backbone[6].

  • Matrix Formulation: Disperse 0.5 g of ZnO powder into 3.0 g of the prepared oil mixture[11]. Apply as 125 µm thick films onto inert glass slides to prevent substrate interference[10].

  • Accelerated Aging: Store the films in a controlled environmental chamber at elevated humidity (e.g., 75% RH) and ambient temperature.

    • Causality: Elevated moisture drives the initial hydrolysis step, accelerating the transition from amorphous to crystalline states, allowing observable kinetics within a practical timeframe[1][6].

Protocol 2: Kinetic Monitoring via ATR-FTIR

Causality Focus: To capture the two-stage kinetics of crystallization, the reaction must be monitored continuously. Thermal quenching is used to "freeze" specific kinetic states for high-resolution scanning.

  • Baseline Acquisition: Acquire an ATR-FTIR spectrum of the unaged model paint. Normalize the spectrum to the CH2 stretching band at 2922 cm−1 to account for variations in sample contact and path length[5].

  • Thermal Profiling & Quenching: Heat the sample to 150 °C for 3 hours to induce complete amorphization, then rapidly quench to room temperature[5][12].

    • Causality: Quenching resets the thermal history of the polymer matrix, allowing for the precise measurement of crystallization onset (t=0)[12].

  • Time-Resolved Scanning: Collect spectra every 10 seconds during the isothermal hold. Focus on the deconvolution of the asymmetric COO− envelope (1500–1600 cm−1)[12].

  • Linear Combination Fitting: Quantify the fractional concentration of crystalline ZnPa by fitting the time-resolved spectra using the pure amorphous spectrum (t=0) and the pure crystalline reference spectrum (from Protocol 1) as end-members[12].

Workflow Sample Model Paint System (13C-labeled FFA + ZnO) FTIR ATR-FTIR / PTIR (Vibrational Modes) Sample->FTIR XRD X-Ray Diffraction (XRD) (Crystallography) Sample->XRD NMR Solid-State NMR (Local Atomic Environments) Sample->NMR AmorphDetect Detects Broad COO- Band (~1580 cm⁻¹) FTIR->AmorphDetect CrystDetect Identifies Crystal Lattices (Long-Range Order) XRD->CrystDetect KineticsDetect Monitors Reaction Kinetics (KJMA Model via 13C/67Zn) NMR->KineticsDetect

Multi-modal analytical workflow for characterizing zinc carboxylate species in oil paint matrices.

References

  • Hermans, J. J., Keune, K., van Loon, A., & Iedema, P. D. (2015). "An infrared spectroscopic study of the nature of zinc carboxylates in oil paintings." Journal of Analytical Atomic Spectrometry, Royal Society of Chemistry.[Link]

  • Centrone, A., et al. (2019). "Revealing the distribution of metal carboxylates in oil paint from the micro- to nanoscale." National Institute of Standards and Technology (NIST).[Link]

  • Catalano, J. (2016). "Characterization and Reaction Kinetics of Zinc Carboxylates (Soaps) Relavant to Oil Paint Degradation." ProQuest / UDSpace, University of Delaware.[Link]

  • Hermans, J. J., Keune, K., van Loon, A., & Iedema, P. D. (2016). "The crystallization of metal soaps and fatty acids in oil paint model systems." Physical Chemistry Chemical Physics, Royal Society of Chemistry.[Link]

  • Tsang, J., et al. (2019). "Characterization of Zinc Carboxylates in an Oil Paint Test Panel." National Institutes of Health (NIH) / PMC.[Link]

Sources

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